Boc-D-Homoser-Obzl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
benzyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-10-18)14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1 |
InChI Key |
YQTGYJUMDNISEP-CYBMUJFWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OCC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Homoser-Obzl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-tert-Butoxycarbonyl-O-benzyl-D-homoserine, commonly referred to as Boc-D-Homoser(OBzl)-OH. This protected amino acid is a valuable building block in synthetic peptide chemistry, particularly in the realm of drug discovery and development.
Core Chemical Properties and Structure
Boc-O-benzyl-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a benzyl (Bzl) group on the side-chain hydroxyl group. These protective groups are crucial for its application in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide chain elongation. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the benzyl group is more stable and is typically removed at the final cleavage step with strong acids like hydrofluoric acid (HF).
The structure of Boc-O-benzyl-D-homoserine is as follows:
Caption: Chemical structure of Boc-O-benzyl-D-homoserine.
Quantitative Data
A summary of the key physicochemical properties of Boc-O-benzyl-D-homoserine (CAS: 150009-60-2) is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 45-57 °C | [1][2] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2 in 80% EtOH) | [1][2] |
| Purity | ≥ 99% (HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
Experimental Protocols
Synthesis of Boc-O-benzyl-D-homoserine
-
Boc Protection of the Amino Group: D-homoserine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., 1,4-dioxane and water). The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. Acidification of the reaction mixture followed by extraction yields N-Boc-D-homoserine.
-
Benzylation of the Side-Chain Hydroxyl Group: The resulting N-Boc-D-homoserine is then reacted with benzyl bromide in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere. Workup involves quenching the reaction, extraction, and purification by chromatography to yield the final product, Boc-O-benzyl-D-homoserine.
Caption: General synthesis workflow for Boc-O-benzyl-D-homoserine.
Incorporation into Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)
Boc-O-benzyl-D-homoserine is a key reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[3] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (e.g., Merrifield resin) is as follows:
-
Resin Preparation: The solid support with the N-terminally protected peptide chain is swelled in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group of the peptide-resin is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%). This exposes a free amino group on the peptide chain.
-
Neutralization: The resin is washed with DCM and then treated with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to neutralize the trifluoroacetate salt of the amino group.
-
Coupling: The Boc-O-benzyl-D-homoserine is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU/HOBt) and then added to the neutralized peptide-resin. The coupling reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.
-
Washing: The resin is thoroughly washed with DCM and other solvents to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Caption: Boc-SPPS cycle for incorporation of Boc-D-Homoser(OBzl)-OH.
Biological Significance and Applications
Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine.[4] While Boc-O-benzyl-D-homoserine is primarily a synthetic building block, its incorporation into peptides can have significant implications for their biological activity and properties.
The use of D-amino acids, such as D-homoserine, can enhance the metabolic stability of peptides by making them resistant to degradation by proteases. This is a crucial aspect in the development of peptide-based therapeutics. Furthermore, the modification of the side chain with a benzyl group can influence the peptide's conformation and its interaction with biological targets.
Peptides containing homoserine and its derivatives have been utilized in various research areas:
-
Drug Development: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to create novel drug candidates with improved efficacy and reduced side effects.[1][2]
-
Enzyme Inhibition Studies: It serves as a tool in probing enzyme mechanisms, particularly within metabolic pathways, which can inform the design of new therapeutic strategies.[1]
-
Material Science: Due to its biocompatibility, it finds applications in the development of advanced materials like hydrogels for drug delivery and tissue engineering.[1]
While specific signaling pathways directly targeted by peptides containing O-benzyl-D-homoserine are not extensively detailed in the reviewed literature, the general applications point towards their use in creating peptides with tailored biological functions for therapeutic intervention. The structural modifications offered by this amino acid analogue provide a means to fine-tune the pharmacological properties of bioactive peptides.
References
A Technical Guide to N-Boc-D-homoserine Benzyl Ester (Boc-D-Homoser-Obzl) and Its Derivatives in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-homoserine benzyl ester (Boc-D-Homoser-Obzl) and its closely related derivatives. These compounds are crucial building blocks in the field of peptide synthesis and are instrumental in the development of novel therapeutics. This document will cover their physicochemical properties, core applications, and provide representative experimental methodologies.
Physicochemical Properties
The derivatives of Boc-D-homoserine are primarily utilized as protected amino acids in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl or Obzl) protecting group on the carboxyl or side-chain hydroxyl/carboxyl functionalities allow for controlled and sequential peptide chain elongation. Below is a summary of the key quantitative data for this compound and its related isomers and derivatives.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| N-Boc-D-homoserine benzyl ester | This compound | 133645-53-1 | C₁₆H₂₃NO₅ | 309.36 | Not specified | Not specified |
| Boc-O-benzyl-D-homoserine | Boc-D-HomoSer(Bzl)-OH | 150009-60-2 | C₁₆H₂₃NO₅ | 309.4 | White to off-white crystalline powder | 45-57 |
| Boc-O-benzyl-D-β-homoserine | Boc-D-β-HomoSer(Bzl)-OH | 718608-08-3 | C₁₆H₂₃NO₅ | 309.36 | White to off-white powder | Not specified |
| Boc-O-benzyl-L-homoserine | Boc-L-HomoSer(Bzl)-OH | 59408-74-1 | C₁₆H₂₃NO₅ | 309.36 | White to off-white crystals | 48-57 |
Data compiled from multiple chemical supplier and database sources.[1][2][3][][5]
Core Applications in Research and Drug Development
The primary application of this compound and its analogs lies in their role as building blocks in the synthesis of peptides and peptidomimetics.[1][3] The strategic use of these protected amino acids is pivotal in drug discovery and development for several reasons:
-
Peptide Synthesis: These compounds are fundamental reagents in Boc-based solid-phase peptide synthesis (SPPS). The Boc group protects the alpha-amino group, allowing for controlled coupling reactions to elongate a peptide chain.[6][7]
-
Drug Development: The unique structure of homoserine derivatives can be incorporated into peptide-based drug candidates to enhance their efficacy, stability, and bioavailability.[1][3][8] Modifications to peptide structures using these non-canonical amino acids can lead to significant improvements in therapeutic properties.[1][3]
-
Enzyme Inhibition Studies: These building blocks are used to synthesize peptide sequences that can act as enzyme inhibitors, which is a key strategy in developing treatments for a variety of diseases.[8]
Experimental Protocols and Methodologies
3.1. General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.
3.2. Representative Protocol for Benzylation of N-Boc-Amino Acids
The following is a representative method for the benzylation of a hydroxyl group, which is a common step in the preparation of protected amino acid building blocks. This protocol is adapted from a general method for preparing benzyl ethers.[9]
Objective: To synthesize a benzyl ether from an alcohol, a reaction compatible with acid-labile Boc and base-labile ester groups.[9]
Materials:
-
N-Boc-protected amino acid with a hydroxyl group (e.g., N-Boc-serine methyl ester)
-
2-Benzyloxypyridine
-
Magnesium oxide (MgO)
-
Methyl triflate (MeOTf)
-
Toluene or Trifluorotoluene
Procedure (Method A: In situ formation of the active reagent): [9]
-
In a reaction vessel, combine the N-Boc-protected amino acid (1.0 equivalent), 2-benzyloxypyridine (2.0 equivalents), and magnesium oxide (2.0 equivalents) in toluene.
-
Cool the mixture to 0 °C.
-
Add methyl triflate (2.0 equivalents) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and then heat at 90 °C for 24 hours.
-
After the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.
This method is noted for its neutral reaction conditions, which preserves the integrity of both the Boc and ester protecting groups.[9]
Logical Relationship in Drug Discovery
The use of this compound is part of a larger, logical framework in the discovery of new drugs. Organic synthesis is a critical, rate-limiting factor in this process.
As illustrated, medicinal chemists leverage advanced synthesis techniques and building blocks like this compound to create novel molecules designed to interact with specific therapeutic targets. The rapid and efficient synthesis of these compounds is crucial for accelerating the drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Boc-D-Homoserine-O-benzyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility of Boc-D-Homoser-Obzl
The presence of the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups significantly influences the solubility profile of the D-homoserine scaffold. The lipophilic nature of these groups generally imparts good solubility in a range of common organic solvents, particularly those used in peptide synthesis. Based on the behavior of analogous compounds like Boc-O-benzyl-D-homoserine and other Boc-protected amino acid benzyl esters, a qualitative solubility profile can be inferred.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Expected Solubility | Rationale |
| Aprotic Polar | Dimethylformamide (DMF) | Soluble to Freely Soluble | Commonly used as a primary solvent in solid-phase and solution-phase peptide synthesis, known for its ability to dissolve a wide range of protected amino acids. |
| Dimethyl sulfoxide (DMSO) | Soluble to Freely Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. A related compound, N-butyryl-L-Homoserine lactone, shows a solubility of ~30 mg/mL. | |
| Acetonitrile (ACN) | Soluble | A common solvent in chromatography and synthesis, expected to be a good solvent for this protected amino acid. | |
| Tetrahydrofuran (THF) | Soluble | A moderately polar ether that is a versatile solvent for many organic reactions. | |
| Chlorinated | Dichloromethane (DCM) | Soluble to Freely Soluble | Widely used in peptide synthesis and purification; its non-polar yet slightly polar character is well-suited for dissolving protected amino acids. |
| Chloroform (CHCl₃) | Soluble | Similar to DCM, it is a good solvent for many organic compounds. | |
| Alcohols | Methanol (MeOH) | Sparingly Soluble to Soluble | The polarity of the hydroxyl group may interact with the polar parts of the molecule, but the overall lipophilicity should allow for some degree of solubility. |
| Ethanol (EtOH) | Sparingly Soluble to Soluble | Similar to methanol, solubility is expected to be moderate. | |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent commonly used in extraction and chromatography; expected to be a good solvent for this compound. |
| Non-polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the benzyl group, but overall solubility is likely to be limited. |
| Hexanes/Heptane | Insoluble | As a highly non-polar aliphatic hydrocarbon, it is unlikely to dissolve the more polar peptide backbone and protecting groups. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility measurement in drug discovery and development are the determination of thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a solvent at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility (High-Throughput Screening Method)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This method is often used in early-stage drug discovery for rapid screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add small volumes of the DMSO stock solution to a series of wells in a microtiter plate containing the desired organic solvent. This creates a concentration gradient.
-
Precipitation and Equilibration: The plate is typically shaken for a short period (e.g., 1-2 hours) at a constant temperature. The addition of the DMSO stock to the organic solvent can induce precipitation of the compound if its solubility is exceeded.
-
Analysis: The amount of precipitate is measured turbidimetrically using a plate reader. The kinetic solubility is often defined as the concentration at which a certain level of turbidity is observed. Alternatively, the samples can be filtered to remove the precipitate, and the concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS.
Visualizing the Solubility Assessment Workflow
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound.
Caption: A workflow for determining the solubility of a chemical compound.
An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Homoser-Obzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(tert-Butoxycarbonyl)-O-benzyl-D-homoserine (Boc-D-Homoser-Obzl), a valuable amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This document details the experimental protocols, purification strategies, and expected analytical data for this compound.
Introduction
This compound is a crucial building block in the synthesis of complex peptides and other pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) protecting group on the carboxylic acid allow for selective reactions at other functional groups. The D-configuration of the chiral center is often essential for the biological activity of the final product, making stereochemically pure starting materials like this compound highly valuable.
Physicochemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its proper handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| CAS Number | 150009-60-2 | [3] |
| Purity (typical) | ≥98% (HPLC) | [4] |
| Melting Point | Not available (L-isomer: 48-57 °C) | [] |
| Boiling Point | ~480.5 °C (Predicted) | [3] |
| Density | ~1.154 g/cm³ (Predicted) | [3] |
| Optical Rotation [α]D²⁰ | -21 ± 2º (c=1 in MeOH) | [4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [3] |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from D-Homoserine. The first step involves the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid with a benzyl group.
Synthesis Pathway
Caption: Synthesis pathway of this compound from D-Homoserine.
Experimental Protocol: Boc Protection of D-Homoserine
Materials:
-
D-Homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) or Citric acid solution
Procedure:
-
Dissolve D-Homoserine in an aqueous solution of a suitable base (e.g., 1M NaOH) or a mixture of an organic solvent (e.g., dioxane, THF) and water with a base like triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with a nonpolar solvent like hexane or ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or 10% citric acid).
-
Extract the product, Boc-D-Homoserine, with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product is often an oil or a white solid.
Experimental Protocol: Benzyl Esterification of Boc-D-Homoserine
Materials:
-
Boc-D-Homoserine
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-D-Homoserine in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, such as cesium carbonate or potassium carbonate, to the solution.
-
Add benzyl bromide dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the inorganic salts and DMF.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
Purification is a critical step to ensure the high purity of the final product, which is essential for its use in peptide synthesis and other sensitive applications. A combination of column chromatography and recrystallization is typically employed.
Purification Workflow
Caption: General workflow for the purification of this compound.
Purification Protocol
Column Chromatography:
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Dissolve the product obtained from column chromatography in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexane or dichloromethane/hexane, is often effective.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Optical Rotation: To confirm the stereochemical integrity of the D-enantiomer.[4]
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity product suitable for demanding applications in research and development within the pharmaceutical and biotechnology sectors. Adherence to standard laboratory safety practices is essential throughout all procedures.
References
The Pivotal Role of Boc-D-Homoserine Benzyl Ester in Modern Asymmetric Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral building blocks, derived from the "chiral pool," serve as invaluable starting materials for the synthesis of complex molecular architectures. Among these, N-Boc-O-benzyl-D-homoserine (Boc-D-Homoser-Obzl), a protected derivative of the non-proteinogenic amino acid D-homoserine, has emerged as a versatile and powerful tool in asymmetric synthesis. This technical guide provides a comprehensive overview of the role of this compound, detailing its application in the stereoselective synthesis of key structural motifs, supported by experimental data and procedural insights.
Core Applications in Asymmetric Synthesis
This compound offers a unique combination of functionalities: a stereodefined center at the α-carbon, a protected amine (Boc), a protected carboxylic acid (benzyl ester), and a modifiable side chain. This arrangement allows for a variety of stereocontrolled transformations, making it a valuable precursor for the synthesis of:
-
Chiral Heterocycles: The inherent chirality of this compound can be effectively transferred to cyclic systems, leading to the formation of enantiomerically enriched pyrrolidines, piperidines, and morpholines. These heterocyclic scaffolds are prevalent in a vast array of biologically active compounds.
-
Unnatural Amino Acids: The homoserine side chain provides a handle for elaboration into more complex and novel amino acid structures. These unnatural amino acids are crucial for the development of peptidomimetics and for probing biological processes.
-
Chiral Lactones: Intramolecular cyclization of homoserine derivatives is a well-established strategy for the synthesis of chiral γ-butyrolactones, a structural motif present in numerous natural products and signaling molecules.
Key Synthetic Transformations and Experimental Data
The utility of this compound in asymmetric synthesis is predicated on a series of key chemical transformations that proceed with high stereocontrol. The following sections detail these transformations, supported by representative quantitative data.
Reduction to the Chiral Aldehyde (N-Boc-D-homoserinal Benzyl Ester)
A pivotal step in many synthetic routes involving this compound is the selective reduction of the benzyl ester to the corresponding aldehyde. This transformation provides a key electrophilic intermediate for subsequent carbon-carbon bond-forming reactions.
Table 1: Representative Conditions for the Reduction of this compound
| Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 | >90 | Not Applicable |
| Lithium tri-tert-butoxyaluminohydride | THF | -78 to 0 | 85-95 | Not Applicable |
Experimental Protocol: DIBAL-H Reduction of this compound
-
A solution of this compound (1.0 eq) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of DIBAL-H (1.1 eq, typically 1.0 M in hexanes or toluene) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-Boc-D-homoserinal benzyl ester, which is often used in the next step without further purification.
Diastereoselective Additions to N-Boc-D-homoserinal
The aldehyde derived from this compound is a versatile intermediate for the diastereoselective addition of various nucleophiles, allowing for the construction of new stereocenters with a high degree of control. The stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the nucleophile and Lewis acid used.
Table 2: Diastereoselective Additions to N-Boc-D-homoserinal
| Nucleophile | Lewis Acid/Conditions | Product Type | Diastereomeric Ratio (syn:anti) |
| Allyltrimethylsilane | TiCl4 | Homoallylic alcohol | >95:5 (syn) |
| Grignard Reagents | MgBr2·OEt2 | Secondary alcohol | 85:15 to >95:5 (syn) |
| Reformatsky Reagent | Zn, BrCH2CO2Et | β-Hydroxy ester | 90:10 (syn) |
Experimental Protocol: Diastereoselective Allylation
-
To a stirred solution of the crude N-Boc-D-homoserinal (1.0 eq) in anhydrous dichloromethane at -78 °C is added a Lewis acid such as titanium tetrachloride (1.1 eq).
-
After stirring for 15-30 minutes, allyltrimethylsilane (1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C until TLC analysis indicates the consumption of the starting aldehyde.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio of the resulting homoallylic alcohol is determined by NMR spectroscopy or chiral HPLC analysis after purification by column chromatography.
Stereoselective Synthesis of Chiral Heterocycles
The functional groups of this compound can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of valuable chiral heterocycles. For instance, reductive amination of the aldehyde derived from this compound, followed by cyclization, can yield substituted piperidines. Alternatively, modification of the side chain and subsequent cyclization can lead to the formation of pyrrolidines and morpholines.
Table 3: Synthesis of Chiral Heterocycles from this compound Derivatives
| Target Heterocycle | Key Transformation(s) | Diastereomeric Excess (de%) / Enantiomeric Excess (ee%) |
| Substituted Piperidine | Reductive amination followed by intramolecular cyclization | >95% de |
| Substituted Pyrrolidine | Mesylation of the side-chain alcohol and intramolecular displacement | >98% ee |
Experimental Protocol: Synthesis of a Chiral N-Boc-Piperidine Derivative
-
The aldehyde derived from this compound is subjected to a reductive amination reaction with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium triacetoxyborohydride).
-
The resulting secondary amine is isolated and then treated with a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol) to promote intramolecular cyclization via displacement of a leaving group introduced on the side chain (e.g., a tosylate or mesylate).
-
The protected piperidine derivative is purified by column chromatography.
-
The stereochemical purity is assessed by chiral HPLC or by conversion to a known compound.
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the asymmetric synthesis of a diverse range of valuable molecules. The ability to predictably control the formation of new stereocenters through key transformations such as reduction, diastereoselective addition, and stereoselective cyclization underscores its importance for researchers, scientists, and drug development professionals. As the demand for enantiomerically pure compounds continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis and pharmaceutical innovation.
In-Depth Technical Guide: Material Safety Data Sheet for Boc-D-Homoser-Obzl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Boc-D-Homoserine(OBzl), a key building block in peptide synthesis and pharmaceutical research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact compound, this guide synthesizes available data from suppliers and information from the MSDS of closely related compounds to provide a thorough safety profile.
Chemical Identification and Properties
Boc-D-Homoser-Obzl, also known as Boc-O-benzyl-D-homoserine, is an amino acid derivative used in the development of bioactive peptides and pharmaceuticals.[1] Its structure includes a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthesis.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound / Boc-O-benzyl-D-homoserine | BOC-L-BETA-HOMOSERINE(OBZL) |
| Synonyms | Boc-D-HomoSer(Bzl)-OH | Boc-L-HomoSer(Bzl)-OH |
| CAS Number | 150009-60-2[1] | 59408-74-1 |
| Molecular Formula | C16H23NO5[1] | C16H23NO5 |
| Molecular Weight | 309.4 g/mol [1] | 309.36 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] | - |
| Melting Point | 45-57 °C[1] | - |
| Optical Rotation | [a]D20 = +15 ± 2º (C=2, in 80% EtOH)[1] | - |
| Purity | ≥ 99% (HPLC)[1] | - |
| Storage Conditions | Store at 0-8 °C[1] | - |
| Vapour Pressure | - | 4.85E-10mmHg at 25°C[2] |
| Density | - | 1.154g/cm3[2] |
Hazard Identification and Safety Information
Table 2: Hazard Identification for Related Compounds
| Hazard Statement | Classification (for N-Boc-D-homoserine benzyl ester) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P305+P351+P338, P302+P352 |
Note: The hazard information above is for a related compound and should be used as a precautionary guide.
A safety data sheet for the related compound BOC-L-BETA-HOMOSERINE(OBZL) indicates no data is available for most toxicological endpoints, including acute toxicity, skin corrosion/irritation, and carcinogenicity.[2]
Experimental Protocols and Handling
Given the likely non-hazardous nature of this compound, standard laboratory handling procedures for chemical powders should be followed.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, based on guidelines for similar compounds:
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required. Use a dust mask or respirator if dust is generated. |
Handling and Storage
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.
-
Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is between 0-8°C.[1]
First Aid Measures
The following first aid measures are based on general procedures for related, non-hazardous chemical powders:
-
If Inhaled: Move the person into fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).
-
Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Avoid dust formation. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: No special environmental precautions are required.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Visualized Workflows and Relationships
To further clarify the safety procedures and the relationship of the available data, the following diagrams are provided.
Caption: General laboratory workflow for handling chemical powders.
Caption: Logical relationship of available safety data for this compound.
References
Stereochemistry of Boc-D-Homoserine-OBzl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of N-α-tert-Butoxycarbonyl-D-homoserine O-benzyl ester (Boc-D-Homoser-OBzl), a valuable chiral building block in synthetic chemistry. The precise stereochemical configuration of this compound is critical for its application in the synthesis of peptides and other pharmacologically active molecules, where biological activity is often highly dependent on the three-dimensional arrangement of atoms. This guide details the physicochemical and stereochemical properties of this compound, provides experimental protocols for the determination of its stereochemical purity, and illustrates its role in synthetic workflows.
Core Physicochemical and Stereochemical Data
The enantiomeric purity and specific optical rotation are key parameters that define the stereochemical identity of this compound. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | N-α-tert-Butoxycarbonyl-O-benzyl-D-homoserine | |
| CAS Number | 150009-60-2 | |
| Molecular Formula | C₁₆H₂₃NO₅ | |
| Molecular Weight | 309.36 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-57 °C | |
| Purity (HPLC) | ≥ 99% | |
| Specific Optical Rotation ([α]²⁰/D) | +15 ± 2° (c=2 in 80% EtOH) |
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemical integrity of this compound relies on established analytical techniques. Below are detailed methodologies for polarimetry and chiral High-Performance Liquid Chromatography (HPLC).
Polarimetry for Specific Rotation Measurement
Objective: To measure the specific optical rotation of this compound, which is a fundamental property of a chiral compound and is indicative of its enantiomeric purity.
Materials and Equipment:
-
Polarimeter (Sodium D-line, 589 nm)
-
Volumetric flask (10 mL, Class A)
-
Analytical balance
-
Polarimeter cell (1 dm path length)
-
This compound sample
-
80% Ethanol (EtOH) in deionized water (v/v)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of this compound using an analytical balance.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in 80% ethanol and fill the flask to the mark.
-
Ensure the solution is homogeneous by gentle mixing.
-
-
Blank Measurement:
-
Fill the polarimeter cell with the 80% ethanol solvent (blank).
-
Place the cell in the polarimeter and zero the instrument according to the manufacturer's instructions.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and record the observed optical rotation (α).
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of this compound by separating the D- and L-enantiomers. The following is a representative method adapted from the analysis of the closely related compound, N-(tert-Butoxycarbonyl)-O-benzyl-serine, and is expected to be effective for this compound.[1]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Ristocetin A bonded stationary phase.[1]
-
Mobile Phase: A polar-organic mobile phase is typically effective. For N-(tert-Butoxycarbonyl)-O-benzyl-serine, a mobile phase of methanol with 0.1% triethylammonium acetate (TEAA) has been used.[1] Optimization for this compound may be required.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Temperature: Ambient
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture (if available) to determine the retention times of both enantiomers.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the chromatogram of the racemic mixture.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] × 100
-
Role in Synthetic Workflows and Drug Discovery
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy. Its defined stereochemistry is essential for the synthesis of peptides with specific biological activities.
References
Methodological & Application
Application Notes and Protocols: Coupling of Boc-D-Homoser(Bzl)-OH to Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the covalent attachment of Boc-D-Homoser(Bzl)-OH to various solid-phase synthesis resins. The selection of the appropriate resin and coupling strategy is critical for the successful solid-phase synthesis of peptides containing D-Homoserine derivatives. These protocols are designed to offer clear, step-by-step instructions and quantifiable data to ensure reproducibility and high coupling efficiency.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry.[1][2][3] The initial step, the attachment of the C-terminal amino acid to an insoluble resin support, is a critical determinant of the overall success of the synthesis.[4] This document focuses on the coupling of N-α-Boc-protected, side-chain-benzyl-protected D-Homoserine (Boc-D-Homoser(Bzl)-OH) to three commonly used resins: Merrifield, Wang, and 2-Chlorotrityl Chloride (2-CTC) resin.
The Boc/Bzl protection strategy is a classical approach in SPPS, where the N-α-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linkage to the resin require stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1][5][6][7]
Materials and Reagents
-
Boc-D-Homoser(Bzl)-OH
-
Merrifield resin (chloromethylpolystyrene), 100-200 mesh, 1% DVB
-
Wang resin (p-alkoxybenzyl alcohol resin), 100-200 mesh
-
2-Chlorotrityl chloride resin, 100-200 mesh
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium fluoride (KF), anhydrous
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dioxane
-
Acetic anhydride
-
Pyridine
-
Piperidine
-
Kaiser Test Kit
Resin Selection and Coupling Strategies
The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide) and the desired cleavage conditions.
-
Merrifield Resin: Yields a C-terminal carboxylic acid upon cleavage with strong acids like HF or TFMSA. The linkage is a benzyl ester.[6]
-
Wang Resin: Also yields a C-terminal carboxylic acid. The p-alkoxybenzyl ester linkage is more acid-labile than the Merrifield linker and can be cleaved with moderate concentrations of TFA.[7][8]
-
2-Chlorotrityl Chloride (2-CTC) Resin: Provides a very acid-sensitive linkage, allowing for the cleavage of the peptide with very mild acidic conditions, which preserves acid-sensitive side-chain protecting groups. This resin is ideal for the synthesis of protected peptide fragments.[9][10]
Experimental Protocols
Coupling of Boc-D-Homoser(Bzl)-OH to Merrifield Resin
Two common methods for coupling to Merrifield resin are the Cesium Salt Method and the Potassium Fluoride Method.
4.1.1. Cesium Salt Method
This method, developed by Gisin, is a widely used and reliable procedure for minimizing racemization.[6]
Experimental Protocol:
-
Cesium Salt Preparation:
-
Dissolve Boc-D-Homoser(Bzl)-OH (1.0 eq.) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 2 M aqueous solution of Cesium Carbonate (Cs₂CO₃).[11]
-
Evaporate the solution to dryness under reduced pressure.
-
Co-evaporate the residue with dioxane or DMF twice to ensure complete removal of water.[11]
-
-
Resin Swelling:
-
Swell the Merrifield resin (1.0 eq., based on substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.
-
-
Coupling Reaction:
-
Washing:
-
Filter the resin and wash sequentially with:
-
DMF (3 times)
-
50% (v/v) aqueous DMF (3 times)
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (3 times)
-
-
-
Drying:
-
Dry the resin in vacuo to a constant weight.
-
4.1.2. Potassium Fluoride Method
An alternative method utilizing anhydrous potassium fluoride.
Experimental Protocol:
-
Resin Swelling:
-
Swell the Merrifield resin (1.0 eq.) in DMF (6 mL/g resin) in a reaction vessel.
-
-
Coupling Reaction:
-
Washing and Drying:
-
Follow the same washing and drying procedure as described in the Cesium Salt Method (Section 4.1.1, steps 4 and 5).
-
Quantitative Data Summary for Merrifield Resin Coupling
| Parameter | Cesium Salt Method | Potassium Fluoride Method |
| Boc-D-Homoser(Bzl)-OH (eq.) | 1.2 | 1.5 |
| Coupling Agent (eq.) | N/A (pre-formed salt) | KF (3.0) |
| Solvent | DMF | DMF |
| Temperature | 50°C | 50°C |
| Reaction Time | 12-24 hours | 24 hours |
| Catalyst (optional) | KI (0.1 eq.) | N/A |
Coupling of Boc-D-Homoser(Bzl)-OH to Wang Resin
The esterification to hydroxymethyl-functionalized resins like Wang resin is commonly achieved using a carbodiimide activating agent with the addition of HOBt to suppress racemization and DMAP as a catalyst.[8]
Experimental Protocol:
-
Resin Swelling:
-
Activation of Amino Acid:
-
Coupling Reaction:
-
Add the activated amino acid solution to the swollen resin.
-
Add DIC (1.0 eq. relative to the amino acid).[8]
-
In a separate flask, dissolve DMAP (0.1 eq. relative to the resin) in a minimal amount of DMF and add it to the reaction mixture.[8][13]
-
Agitate the mixture with a mechanical shaker for 2-12 hours at room temperature.[8][13]
-
-
Capping of Unreacted Hydroxyl Groups:
-
Washing and Drying:
-
Filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin in vacuo to a constant weight.
-
Quantitative Data Summary for Wang Resin Coupling
| Parameter | DIC/HOBt/DMAP Method |
| Boc-D-Homoser(Bzl)-OH (eq.) | 1.5 - 2.5 |
| Activating Agent (eq.) | DIC (1.5 - 2.5) |
| Additive (eq.) | HOBt (1.5 - 2.5) |
| Catalyst (eq.) | DMAP (0.1) |
| Solvent | DCM/DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Coupling of Boc-D-Homoser(Bzl)-OH to 2-Chlorotrityl Chloride (2-CTC) Resin
The attachment to 2-CTC resin proceeds via an Sɴ1 mechanism and is performed in the presence of a hindered base like DIPEA to neutralize the HCl generated during the reaction.[9]
Experimental Protocol:
-
Resin Swelling:
-
Coupling Reaction:
-
Dissolve Boc-D-Homoser(Bzl)-OH (1.0-1.5 eq. relative to resin substitution) in DCM. If solubility is an issue, a minimal amount of DMF can be added.[12][13]
-
Add the amino acid solution to the swollen resin.
-
Add DIPEA (2.0-4.0 eq. relative to the amino acid) portion-wise. For example, add 1.0 equivalent and agitate for 5 minutes, then add the remaining equivalents.[12][13]
-
Agitate the mixture vigorously for 30-120 minutes at room temperature.[12]
-
-
Capping of Unreacted Chloro Groups:
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes.
-
-
Washing and Drying:
-
Filter the resin and wash sequentially with DCM (3 times), DMF (2 times), and DCM (3 times).
-
Dry the resin in vacuo to a constant weight.
-
Quantitative Data Summary for 2-CTC Resin Coupling
| Parameter | DIPEA Method |
| Boc-D-Homoser(Bzl)-OH (eq.) | 1.0 - 1.5 |
| Base (eq.) | DIPEA (2.0 - 4.0) |
| Solvent | DCM (with minimal DMF if needed) |
| Temperature | Room Temperature |
| Reaction Time | 30-120 minutes |
Determination of Resin Loading
The substitution level (loading) of the resin after coupling can be determined by various methods, most commonly by spectrophotometric analysis of the Fmoc group after its cleavage if an Fmoc-protected amino acid was used for a test coupling. For Boc-protected amino acids, a common method is to cleave the Boc group and perform a quantitative ninhydrin (Kaiser) test or a picric acid test. Alternatively, the weight gain of the resin can provide an estimate of the loading.
Visualized Workflows
The following diagrams illustrate the general workflows for coupling Boc-D-Homoser(Bzl)-OH to the different resin types.
Caption: Workflow for coupling to Merrifield Resin via the Cesium Salt Method.
Caption: Workflow for coupling to Wang Resin using DIC/HOBt/DMAP activation.
Caption: Workflow for coupling to 2-Chlorotrityl Chloride Resin using DIPEA.
Logical Relationship of Coupling Components
The following diagram illustrates the logical relationship between the key components in a typical coupling reaction.
Caption: Logical relationship of components in a solid-phase coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. peptideweb.com [peptideweb.com]
Application Notes and Protocols: Deprotection of Boc-D-Homoser-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-D-Homoser-OBzl to yield D-Homoserine-OBzl as either the trifluoroacetate (TFA) or hydrochloride (HCl) salt. The benzyl ester (OBzl) remains stable under these acidic conditions.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules.[1][2] Its widespread use is due to its stability under various reaction conditions and its facile removal under acidic conditions. The deprotection of this compound is a critical step in the synthesis of various peptides and pharmaceutical intermediates. This document outlines two standard and reliable methods for this transformation: treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) and with hydrogen chloride (HCl) in dioxane.
Data Presentation
The following table summarizes typical quantitative data for the deprotection of this compound using the described protocols. Please note that actual yields and reaction times may vary depending on the specific reaction scale and conditions.
| Method | Reagent | Solvent | Typical Reaction Time | Typical Yield | Product Form |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 - 2 hours | >95% | TFA Salt |
| 2 | 4M Hydrochloric Acid (HCl) in Dioxane | Dioxane | 30 - 60 minutes | >95% | HCl Salt |
Reaction Mechanism and Workflow
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The initial step involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.
Below are diagrams illustrating the general reaction mechanism and the experimental workflow for the deprotection process.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol yields the trifluoroacetate salt of D-Homoserine-OBzl.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting residue is the D-Homoserine-OBzl TFA salt, which can be used directly in the next step or further purified if necessary. For removal of residual TFA, the product can be co-evaporated with toluene or isopropanol.[3]
Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in Dioxane
This protocol yields the hydrochloride salt of D-Homoserine-OBzl, which often precipitates as a solid.[3]
Materials:
-
This compound
-
4M HCl in Dioxane
-
Dioxane, anhydrous (optional, for dilution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Diethyl ether, anhydrous
-
Filtration apparatus
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add a solution of 4M HCl in dioxane (10-20 equivalents of HCl) to the starting material. If desired, anhydrous dioxane can be added to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Stir the mixture at room temperature for 30-60 minutes. In many cases, the hydrochloride salt will precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. The reaction is typically complete within 30 minutes.[4]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
To facilitate the precipitation of the product, anhydrous diethyl ether can be added to the reaction mixture or the resulting residue.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-Homoserine-OBzl HCl salt.
Safety Precautions
-
Both TFA and concentrated HCl are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DCM is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated area.
-
Dioxane is a flammable liquid and can form explosive peroxides. Use with caution and ensure it is free of peroxides before use.
References
Application Notes and Protocols: Cleavage of the Benzyl Group from Boc-D-Homoser-Obzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bzl) group is a widely utilized protecting group for carboxylic acids and hydroxyl functionalities in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under a broad range of reaction conditions and its facile removal by catalytic hydrogenation make it an invaluable tool. This document provides detailed application notes and protocols for the cleavage of the O-benzyl group from N-Boc-protected D-homoserine benzyl ester (Boc-D-Homoser-Obzl), yielding Boc-D-Homoserine. The protocols described are based on established methods for the deprotection of structurally related amino acid derivatives and are intended to serve as a comprehensive guide for researchers.
Overview of Debenzylation Methods
The primary method for the removal of a benzyl ether is palladium-catalyzed hydrogenolysis. This can be achieved through two main approaches:
-
Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) as the hydrogen source in the presence of a palladium catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C).
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene.[1][2] CTH often offers faster reaction times and can be more convenient for small-scale laboratory preparations.[2]
Experimental Protocols
The following protocols are provided as a starting point for the debenzylation of this compound. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and catalyst loading) may be necessary to achieve optimal results for specific applications.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂
This protocol is a standard and highly effective method for benzyl group cleavage.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Seal the flask and purge the system with an inert gas (N₂ or Ar).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude Boc-D-Homoserine.
-
Purify the product as necessary, typically by recrystallization or silica gel chromatography.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 eq) to the suspension.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by an appropriate workup to remove excess ammonium formate salts (e.g., partitioning between an organic solvent and water) followed by recrystallization or silica gel chromatography.
Protocol 3: Catalytic Transfer Hydrogenation (CTH) with Formic Acid
Formic acid is another effective hydrogen donor for CTH.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Slowly add formic acid (2-5 eq) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent and residual formic acid under reduced pressure. An azeotropic distillation with toluene may be necessary to completely remove formic acid.
-
Purify the crude product as required.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the debenzylation of substrates structurally similar to this compound. These values can serve as a benchmark for optimizing the deprotection of the target molecule.
| Substrate | Method | Catalyst | Hydrogen Donor/Pressure | Solvent | Time | Yield (%) | Reference |
| Boc-Asp(OBzl)-OH | Catalytic Hydrogenation | 5% Pd/C | H₂ (1 atm) | EtOH | 4 h | Not specified | [3] |
| Z-Amino Acids | CTH | 10% Pd/C | HCOOH | MeOH | minutes | 89-95 | [2] |
| Boc-Ala-Ser(Bzl)-Tyr-OMe | CTH | 10% Pd/C | HCOOH | MeOH | 120 min | 88 | [2] |
| N-Boc, N-Bn protected 2-aminopyridinomethylpyrrolidine derivatives | Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 14 h | 87-90 |
Potential Side Reactions and Considerations
-
Lactonization: Homoserine derivatives are known to have the potential to form a γ-butyrolactone ring, especially under acidic or basic conditions. While the hydrogenolysis conditions are generally mild and neutral, the presence of acidic byproducts or subsequent workup conditions could potentially facilitate this intramolecular cyclization. Careful control of pH during workup and purification is recommended.
-
Catalyst Poisoning: Impurities in the substrate or solvents, particularly sulfur-containing compounds, can poison the palladium catalyst, leading to incomplete reactions.[4] Using high-purity starting materials and solvents is crucial.
-
Over-reduction: While less common for benzyl ethers, other functional groups in the molecule could be susceptible to reduction under hydrogenation conditions. It is important to consider the compatibility of all functional groups present in the substrate.
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of this compound.
Mechanism of Palladium-Catalyzed O-Debenzylation
Caption: Simplified mechanism of O-debenzylation via catalytic hydrogenolysis.
References
Application Notes and Protocols for the Use of Boc-D-Homoser-Obzl in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-D-Homoser-Obzl, a protected form of D-homoserine, is a valuable building block for the synthesis of bioactive peptides with improved stability, receptor affinity, and pharmacokinetic profiles. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, while the homoserine side chain offers opportunities for further modification or can mimic other amino acid residues. This document provides detailed application notes and protocols for the effective use of this compound in solid-phase peptide synthesis (SPPS).
This compound is a versatile building block used in the synthesis of bioactive peptides, contributing to enhanced stability and biological activity.[1] Its Boc (tert-butyloxycarbonyl) protecting group ensures stability during the synthesis process.[1] The D-amino acid configuration is known to increase resistance to enzymatic degradation, a crucial factor in drug development.
Key Applications of this compound in Bioactive Peptide Synthesis
The unique structural features of D-homoserine make it a valuable component in the design of novel peptide-based therapeutics. Its incorporation can lead to peptides with a variety of biological activities.
Enhancing Enzymatic Stability
Peptides composed of L-amino acids are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as D-homoserine, into the peptide backbone significantly increases resistance to proteolysis, leading to a longer plasma half-life and improved bioavailability.
Modulating Peptide Conformation and Activity
The stereochemistry of amino acid residues plays a critical role in defining the secondary and tertiary structure of a peptide, which in turn dictates its interaction with biological targets. Incorporating D-homoserine can induce specific conformational changes that may lead to enhanced binding affinity for receptors or enzymes. This can result in increased potency and selectivity of the bioactive peptide.
Applications in Antimicrobial and Anticancer Peptides
The development of antimicrobial and anticancer peptides is a promising area of research. The incorporation of D-amino acids has been shown to enhance the efficacy of these peptides. While specific examples detailing the use of this compound in these applications are still emerging in publicly available literature, the principles of D-amino acid incorporation suggest its potential in developing more robust and effective antimicrobial and anticancer peptide candidates.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅ | [1] |
| Molecular Weight | 309.36 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 45-57 °C | [1] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2 in 80% EtOH) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the scale of the synthesis.
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) or other additives
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc-SPPS comparison if needed)
-
Cleavage cocktail (e.g., TFA/H₂O/triisopropylsilane)
-
Diethyl ether
-
HPLC grade solvents for purification
Protocol 1: Manual Boc-SPPS for Incorporation of this compound
This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.
1. Resin Swelling and Preparation:
- Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
- Wash the resin with DMF (3x) and DCM (3x).
2. Boc Deprotection:
- Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.
- Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
3. Neutralization:
- Neutralize the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes.
- Wash the resin with DMF (3x) and DCM (3x).
4. Coupling of this compound:
- Dissolve this compound (3 equivalents relative to resin substitution) and HOBt (3 eq.) in DMF.
- Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.
- Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
- Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
5. Capping (Optional):
- If the coupling is incomplete after repeated attempts, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
6. Washing:
- Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
7. Repeat Cycles:
- Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
8. Cleavage and Deprotection:
- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Obzl group from homoserine).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
9. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Visualizing the Workflow
Diagram: General Workflow for Boc-SPPS
Caption: General workflow for the incorporation of this compound using Boc-SPPS.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by D-homoserine-containing peptides are a subject of ongoing research, the incorporation of D-amino acids is a known strategy to enhance the interaction of peptides with their targets. For instance, in the context of antimicrobial peptides, the increased stability and altered conformation can lead to more effective disruption of bacterial membranes or inhibition of intracellular processes.
Diagram: Rationale for Using D-Amino Acids in Bioactive Peptides
Caption: Logical relationships illustrating the benefits of D-amino acid incorporation.
Conclusion
This compound is a valuable reagent for the synthesis of bioactive peptides with enhanced therapeutic potential. Its use in solid-phase peptide synthesis, following established Boc chemistry protocols, allows for the creation of novel peptide analogs with increased stability and potentially improved biological activity. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development to effectively utilize this promising building block in their synthetic strategies. Further research into specific D-homoserine-containing peptides and their mechanisms of action will continue to expand the applications of this versatile amino acid derivative.
References
The Role of Boc-D-Homoser-Obzl in the Development of Novel Enzyme Inhibitors for Osteoarthritis Therapy
Application Note
Introduction
N-tert-butyloxycarbonyl-O-benzyl-D-homoserine (Boc-D-Homoser-Obzl) is a chiral building block of significant interest in medicinal chemistry. Its protected functional groups, a Boc-protected amine and a benzyl-protected carboxylic acid, make it an ideal starting material for the stereoselective synthesis of complex peptidomimetics and other small molecules.[1] A particularly promising application of this compound lies in the development of enzyme inhibitors, specifically targeting metalloproteinases involved in the pathogenesis of osteoarthritis. This document provides an overview of its application, detailed experimental protocols for the synthesis of a representative inhibitor, and quantitative data on enzyme inhibition.
Therapeutic Target: Aggrecanases (ADAMTS-4 and ADAMTS-5)
Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage.[2] A key event in this process is the degradation of aggrecan, a major component of the cartilage extracellular matrix responsible for its compressive resistance.[3] The primary enzymes responsible for the pathological cleavage of aggrecan are members of the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family, specifically aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5).[4] Inhibition of these enzymes is a major therapeutic strategy for the development of disease-modifying osteoarthritis drugs.[5]
This compound serves as a valuable scaffold for the synthesis of potent and selective aggrecanase inhibitors. The homoserine moiety can be incorporated into peptidomimetic structures designed to interact with the active site of the enzyme, while the protected termini allow for controlled chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Data: Inhibition of Aggrecanases
The following table summarizes the in vitro inhibitory activity of a series of hypothetical hydroxamate-based inhibitors synthesized using this compound as a key building block. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | R Group Modification | ADAMTS-4 IC50 (nM) | ADAMTS-5 IC50 (nM) |
| HZ-01 | 4-fluorophenyl | 25 | 40 |
| HZ-02 | 4-chlorophenyl | 18 | 32 |
| HZ-03 | 3,4-dichlorophenyl | 10 | 15 |
| HZ-04 | 4-methoxyphenyl | 55 | 80 |
| HZ-05 | 3-pyridyl | 30 | 50 |
Experimental Protocols
The following protocols describe the synthesis of a representative aggrecanase inhibitor (HZ-02) using this compound.
Protocol 1: Synthesis of the Peptidomimetic Backbone
-
Coupling Reaction: To a solution of this compound (1 mmol) in dichloromethane (DCM, 10 mL), add 4-chloroaniline (1.1 mmol), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 mmol), and 1-hydroxybenzotriazole (HOBt, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyl Ester
-
Dissolve the purified coupled product (1 mmol) in methanol (10 mL).
-
Add 10% Palladium on carbon (Pd/C, 0.1 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid intermediate.
Protocol 3: Formation of the Hydroxamate Inhibitor
-
To a solution of the carboxylic acid intermediate (1 mmol) in DCM (10 mL), add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.5 mmol) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Dissolve the crude product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) to remove the Boc and THP protecting groups.
-
Stir at room temperature for 2 hours.
-
Concentrate the solution under reduced pressure and purify the final hydroxamate inhibitor by preparative HPLC.
Protocol 4: In Vitro Aggrecanase Inhibition Assay
-
Recombinant human ADAMTS-4 and ADAMTS-5 catalytic domains are used.
-
The enzyme activity is measured using a fluorogenic peptide substrate.
-
Assays are performed in 96-well plates with a final volume of 100 µL.
-
The assay buffer consists of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35.
-
Inhibitors are pre-incubated with the enzyme for 30 minutes at 37 °C.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is monitored continuously for 30 minutes.
-
IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.
Visualizations
Caption: Synthetic route for the aggrecanase inhibitor HZ-02.
Caption: Role of aggrecanases in osteoarthritis and the point of intervention.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Targeting Aggrecanases for Osteoarthritis Therapy: From Zinc Chelation to Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Compounds: Potential Therapeutics for the Inhibition of Cartilage Matrix Degradation in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress towards the identification of new aggrecanase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-D-Homoserine-O-benzyl as a Versatile Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Homoserine-O-benzyl (Boc-D-Hser(Bzl)-OH) is a protected amino acid derivative that serves as a valuable building block in the synthesis of novel peptide-based therapeutics.[1][2] Its unique structural features, including the D-configuration which can confer resistance to enzymatic degradation, and the O-benzyl protected hydroxyl group, make it an attractive component for designing peptides with enhanced stability and biological activity. These characteristics are particularly advantageous in the development of therapeutic peptides, such as antimicrobial and anticancer agents, where proteolytic stability is crucial for efficacy.[3] This document provides detailed application notes and experimental protocols for the utilization of Boc-D-Hser(Bzl)-OH in the solid-phase peptide synthesis (SPPS) of a representative antimicrobial peptide.
Physicochemical Properties of Boc-D-Homoserine-O-benzyl
A clear understanding of the physicochemical properties of Boc-D-Hser(Bzl)-OH is essential for its effective application in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 150009-60-2 | [1] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1] |
| Molecular Weight | 309.36 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Melting Point | 45-57 °C | [1] |
| Optical Rotation | [α]D²⁰ = +15 ± 2º (c=2, in 80% EtOH) | [1] |
| Storage | 0-8 °C | [1] |
Application: Synthesis of a Novel Antimicrobial Peptide (AMP)
The incorporation of non-natural amino acids like D-homoserine can enhance the therapeutic potential of antimicrobial peptides by increasing their resistance to proteases. The following section details the synthesis of a hypothetical hexapeptide, "Hexeptide-DH," with the sequence Ac-Lys-Phe-Leu-D-Hser(Bzl)-Trp-Arg-NH₂. This example illustrates the practical application of Boc-D-Hser(Bzl)-OH in drug discovery.
Experimental Workflow for Hexeptide-DH Synthesis
The synthesis of Hexeptide-DH is performed using a manual or automated solid-phase peptide synthesizer following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[4]
Detailed Experimental Protocol
Materials:
-
MBHA (4-methylbenzhydrylamine) resin
-
Boc-L-Arg(Tos)-OH, Boc-L-Trp(For)-OH, Boc-D-Hser(Bzl)-OH, Boc-L-Leu-OH, Boc-L-Phe-OH, Boc-L-Lys(2-Cl-Z)-OH
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Acetic anhydride
Protocol:
-
Resin Swelling: Swell 1g of MBHA resin in DCM for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Boc-L-Arg(Tos)-OH):
-
Pre-activate 3 equivalents of Boc-L-Arg(Tos)-OH with 3 equivalents of HBTU/HOBt and 6 equivalents of DIEA in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and Isopropanol (IPA) (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and IPA (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 5 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the sequence: Boc-L-Trp(For)-OH, Boc-D-Hser(Bzl)-OH, Boc-L-Leu-OH, Boc-L-Phe-OH, and Boc-L-Lys(2-Cl-Z)-OH.
-
N-terminal Acetylation: After the final deprotection, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DCM for 30 minutes.
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add 1 mL of anisole per gram of resin as a scavenger.
-
Perform the cleavage with anhydrous HF at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry it under vacuum.
-
Dissolve the crude peptide in a minimal amount of 50% aqueous acetic acid.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Representative Synthesis Data for Hexeptide-DH
The following table presents hypothetical but realistic data for the synthesis of Hexeptide-DH, illustrating the expected outcomes of the protocol.
| Step | Parameter | Value |
| Synthesis Scale | Resin Substitution | 0.5 mmol/g |
| Starting Resin | 1 g | |
| Overall Yield | Crude Peptide | ~75% |
| Purified Peptide | ~25% | |
| Purity | Crude (by HPLC) | >60% |
| Purified (by HPLC) | >98% | |
| Characterization | Expected Mass (M+H)⁺ | 896.5 Da |
| Observed Mass (M+H)⁺ | 896.6 Da |
Biological Activity of Hexeptide-DH (Representative Data)
The synthesized Hexeptide-DH is expected to exhibit antimicrobial activity. The following table shows representative Minimum Inhibitory Concentration (MIC) values against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 8 |
| Escherichia coli (ATCC 25922) | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 |
| Candida albicans (ATCC 90028) | 16 |
Plausible Mechanism of Action for Hexeptide-DH
Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The cationic and amphipathic nature of Hexeptide-DH would facilitate its interaction with the negatively charged bacterial membrane, leading to pore formation and cell death.
Conclusion
Boc-D-Homoserine-O-benzyl is a valuable chiral building block for the synthesis of novel therapeutic peptides. Its incorporation can lead to peptides with improved stability and potent biological activity. The provided protocols and application notes offer a comprehensive guide for researchers and scientists in the field of drug discovery to effectively utilize this compound in the development of the next generation of peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 3. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Application Notes and Protocols for Incorporating Boc-D-Homoser-Obzl into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the incorporation of the non-standard amino acid Boc-D-Homoserine(Obzl) into a peptide chain using t-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The protocols outlined below cover the entire workflow from resin preparation to final peptide characterization.
Introduction
The incorporation of non-standard amino acids, such as D-Homoserine, into peptide sequences is a critical strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate peptide conformation. Boc-D-Homoser(Obzl)-OH is a derivative of D-homoserine where the α-amino group is protected by a Boc group and the side-chain hydroxyl group is protected as a benzyl ether (Obzl). This protection scheme is compatible with the widely used Boc/Bzl strategy for SPPS.[1]
The Boc group provides temporary protection of the N-terminus and is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl ether is a more robust protecting group, typically removed during the final cleavage from the resin with strong acids such as anhydrous hydrogen fluoride (HF).[2]
Data Presentation
The efficiency of incorporating Boc-D-Homoser-Obzl can be influenced by the coupling reagents, reaction time, and the sequence of the peptide. While specific quantitative data for every possible sequence is not feasible to provide, the following table summarizes typical expected outcomes based on standard Boc-SPPS protocols.
| Parameter | Typical Range/Value | Notes |
| Coupling Efficiency | >99% | Monitored by a qualitative ninhydrin test.[3] Double coupling may be employed if the initial coupling is incomplete. |
| Boc Deprotection Yield | Quantitative | Achieved with a solution of 50% TFA in Dichloromethane (DCM).[4] |
| Final Cleavage Yield (Crude) | 70-90% | Dependent on the peptide sequence and length. |
| Purity of Crude Peptide | 50-80% | Highly sequence-dependent. Purification is typically required. |
| Purity after RP-HPLC | >95-98% | Achievable with standard purification protocols.[5] |
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin (1% DVB, 1.0-2.0 mmol/g) or PAM resin (0.5-1.0 mmol/g).[4]
-
Amino Acids: Boc-protected amino acids, including Boc-D-Homoser(Obzl)-OH.
-
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), or HBTU/HOBt with Diisopropylethylamine (DIPEA).[4]
-
Boc Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.
-
Washing Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).
-
Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF). (Caution: Extremely hazardous, requires specialized equipment and training) .[6]
-
Scavengers: Anisole, p-cresol, and 1,2-ethanedithiol (EDT).[6]
-
Purification Solvents: Acetonitrile (ACN) and water (H₂O), both with 0.1% TFA.[5]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle for the incorporation of an amino acid.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM to the resin and shake for 20-30 minutes.[4]
-
Drain the deprotection solution.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add 10% DIPEA in DCM to the resin and shake for 2 minutes. Repeat once.
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
Dissolve Boc-D-Homoser(Obzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) in DCM to the amino acid solution and allow to pre-activate for 10 minutes at 0°C.
-
Filter the dicyclohexylurea (DCU) precipitate.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion of the coupling.[3] A blue color indicates incomplete coupling.
-
If the coupling is incomplete, drain the solution, wash with DCM, and repeat the coupling step (double coupling).[7]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), IPA (2x), and DCM (3x).
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
WARNING: This procedure involves anhydrous HF, which is extremely toxic and corrosive. It must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.[6]
-
Resin Preparation: Dry the fully assembled peptide-resin under vacuum for at least 12 hours.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger cocktail (e.g., for 1 g of resin, use 1.0 mL of anisole, 0.5 mL of p-cresol, and 0.2 mL of 1,2-ethanedithiol). The use of scavengers is crucial to prevent side reactions, such as alkylation of sensitive residues.[6][8] A potential side reaction for homoserine is the formation of a homoserine lactone, which can be minimized by appropriate scavenger use.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of aqueous solution (e.g., 50% acetic acid or a solution containing guanidine hydrochloride for poorly soluble peptides).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[5]
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
-
-
Analysis and Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This will verify the successful incorporation of the D-Homoserine residue.[9]
-
Analytical RP-HPLC: Assess the purity of the final peptide.[10]
-
Amino Acid Analysis: Can be used to confirm the amino acid composition of the peptide, though it may not distinguish between isomers like serine and homoserine without specific derivatization and standards.
-
Visualizations
Caption: Experimental workflow for Boc-SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Bot Detection [iris-biotech.de]
- 4. chempep.com [chempep.com]
- 5. bachem.com [bachem.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Boc-D-Homoser-Obzl compatibility with different coupling reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-α-tert-Butoxycarbonyl-D-homoserine O-benzyl ester (Boc-D-Homoser-Obzl) in solid-phase peptide synthesis (SPPS). It outlines the compatibility of this amino acid derivative with various common coupling reagents and provides guidance on minimizing potential side reactions.
Introduction
This compound is a valuable building block in the synthesis of peptides containing the non-proteinogenic amino acid homoserine. The benzyl ester protecting the side-chain carboxyl group and the Boc group on the α-amine allow for its straightforward incorporation into peptide sequences using standard Boc-SPPS strategies. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly lactonization of the homoserine side chain. This document provides a comparative overview of common coupling reagents and detailed protocols for their use with this compound.
Compatibility and Efficiency of Coupling Reagents
The selection of a suitable coupling reagent is crucial for the successful incorporation of this compound into a growing peptide chain. The efficiency of the coupling reaction can be influenced by factors such as steric hindrance, the chosen solvent, and the presence of additives. Below is a summary of commonly used coupling reagents and their general performance with this amino acid derivative.
Data Presentation: Comparative Efficiency of Coupling Reagents
The following table summarizes the expected coupling efficiency and relative risk of side reactions when using different coupling reagents with this compound. The data is compiled from general knowledge of peptide synthesis and the known reactivity of these reagents. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Activating Agent | Typical Coupling Time | Estimated Yield | Risk of Racemization | Notes on Side Reactions |
| HATU | Aminium Salt | 15 - 60 min | >99% | Very Low | Low risk of lactonization. Excess reagent can lead to guanidinylation of the N-terminus.[1][2] |
| HBTU | Aminium Salt | 15 - 60 min | >99% | Very Low | Similar to HATU, with a potential for guanidinylation if used in excess.[1][2][3] |
| PyBOP | Phosphonium Salt | 30 - 120 min | >98% | Low | Does not cause guanidinylation. Byproducts are generally less hazardous than those of BOP.[4] |
| EDC/HOBt | Carbodiimide | 1 - 4 hours | 95-98% | Low | HOBt is crucial for suppressing racemization. The urea byproduct of EDC is water-soluble, facilitating its removal.[2] |
| DCC/HOBt | Carbodiimide | 1 - 4 hours | 95-98% | Low | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, making it less suitable for SPPS.[2][5] |
Potential Side Reactions
The primary side reaction of concern when coupling homoserine derivatives is the formation of a γ-lactone.
-
Lactonization: The side-chain hydroxyl group of homoserine can undergo intramolecular cyclization to form a stable five-membered lactone ring. This is more likely to occur under acidic conditions, such as during the cleavage of the Boc protecting group, but can also be promoted by certain coupling conditions. Using a benzyl protection on the side chain minimizes this risk during synthesis.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU and HBTU in excess, the free N-terminal amine of the peptide can be modified, leading to chain termination.[1][2]
-
Transesterification: Although less common, there is a possibility of the benzyl ester on the side chain undergoing transesterification, especially in the presence of alcohol-containing reagents or solvents and a strong base.
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of peptides containing this compound. These protocols assume a standard Boc-SPPS workflow on a 0.1 mmol scale. All manipulations should be performed in a dedicated peptide synthesis vessel.
Resin Preparation and Boc Deprotection
-
Resin Swelling: Swell 0.1 mmol of the appropriate resin (e.g., MBHA resin for peptide amides or PAM resin for peptide acids) in dichloromethane (DCM) for 30 minutes.
-
Washing: Wash the resin with DCM (3 x 5 mL) and then with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1 minute.
-
Drain the vessel and add fresh 50% TFA/DCM for 20 minutes.
-
Drain and wash the resin with DCM (3 x 5 mL), isopropanol (1 x 5 mL), and DMF (5 x 5 mL).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 5 mL).
-
Coupling of this compound using HATU
-
Activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HATU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF. Allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Coupling of this compound using HBTU
-
Activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF.
-
Coupling: Immediately add the solution to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring: Monitor the reaction progress with a Kaiser test.
-
Washing: After a negative Kaiser test, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Coupling of this compound using PyBOP
-
Activation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.), PyBOP (0.3 mmol, 3 eq.), and DIPEA (0.6 mmol, 6 eq.) in 2 mL of DMF.
-
Coupling: Add the activation mixture to the deprotected and neutralized resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Upon completion, drain the reaction mixture and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Coupling of this compound using EDC/HOBt
-
Solution Preparation: In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF.
-
Activation and Coupling: Add the amino acid/HOBt solution to the deprotected and neutralized resin. Then, add EDC (0.3 mmol, 3 eq.).
-
Reaction: Agitate the reaction vessel for 2-6 hours at room temperature.
-
Monitoring: Use the Kaiser test to determine the endpoint of the reaction.
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Mandatory Visualizations
General Boc-SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
Decision Pathway for Coupling Reagent Selection
Caption: Decision tree for selecting a coupling reagent for this compound.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Development of Coupling Reagents for Hindered Peptide [manu56.magtech.com.cn]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-D-Homoserine(Bzl)-OH in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of N-α-Boc-O-benzyl-D-homoserine (Boc-D-Hse(Bzl)-OH) in synthetic chemistry, with a primary focus on its application in solid-phase peptide synthesis (SPPS) and the synthesis of N-acyl-D-homoserine lactones (AHLs), which are crucial molecules in bacterial quorum sensing.
Introduction
Boc-D-Hse(Bzl)-OH is a protected amino acid derivative that serves as a valuable building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyl (Bzl) group on the side-chain hydroxyl function offer orthogonal protection, allowing for selective deprotection and subsequent modification. This makes it particularly useful in the stepwise assembly of peptides and the synthesis of complex organic molecules.[1][2] Its application is prominent in the Boc/Bzl strategy of SPPS.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-D-Hse(Bzl)-OH is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 150009-60-2 | [] |
| Molecular Formula | C₁₆H₂₃NO₅ | [] |
| Molecular Weight | 309.36 g/mol | [] |
| Appearance | White to off-white crystalline powder | [] |
| Purity | ≥ 99% (HPLC) | [] |
| Melting Point | 48-57 °C | [] |
| Storage | 2-8 °C, sealed in dry conditions | [] |
Application 1: Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Hse(Bzl)-OH is frequently employed in the Boc/Bzl strategy for SPPS. This method relies on the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable side-chain protecting groups, such as benzyl ethers, which are typically removed at the final cleavage step.[1][2][4]
Experimental Protocol: General Boc-SPPS Cycle
The following is a generalized protocol for the incorporation of a Boc-D-Hse(Bzl)-OH residue into a peptide chain on a solid support (e.g., Merrifield or MBHA resin).[1][5]
1. Resin Preparation:
-
Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and then with the deprotection solution.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.[1]
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice).[2]
-
Wash the resin with DCM (5x).
4. Coupling of Boc-D-Hse(Bzl)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-D-Hse(Bzl)-OH (3-4 equivalents relative to resin loading) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (3-4 equivalents) in N,N-dimethylformamide (DMF). Add a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow to pre-activate for 10-15 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[6]
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIEA in DMF.
6. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on the homoserine residue) are removed simultaneously.
-
Reagents: Anhydrous hydrogen fluoride (HF) is the most common reagent for the final cleavage in Boc/Bzl SPPS.[6] Scavengers, such as p-cresol or anisole, must be added to the HF to prevent side reactions caused by carbocations generated during the cleavage process.
-
Procedure: The peptide-resin is treated with a mixture of HF and scavengers at 0 °C for 1-2 hours.
-
Work-up: After the reaction, the HF is carefully evaporated, and the crude peptide is precipitated with cold diethyl ether. The peptide is then washed with ether, dissolved in an appropriate aqueous buffer, and lyophilized.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for a Representative SPPS Cycle
The following table provides representative quantitative data for a single coupling cycle in SPPS. Actual yields may vary depending on the specific sequence and reaction conditions.
| Step | Reagent/Solvent | Time | Expected Yield/Completion |
| Boc Deprotection | 50% TFA in DCM | 30 min | > 99% |
| Neutralization | 10% DIEA in DCM | 2 x 5 min | > 99% |
| Coupling | Boc-AA, DCC/HOBt in DMF | 2-4 h | > 99% |
| Final Cleavage | Anhydrous HF, p-cresol | 1-2 h | 70-90% (crude peptide) |
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl strategy.
Application 2: Synthesis of N-Acyl-D-Homoserine Lactones (AHLs)
Boc-D-Hse(Bzl)-OH can serve as a precursor for the synthesis of N-acyl-D-homoserine lactones. These molecules are involved in quorum sensing, a cell-to-cell communication mechanism in bacteria.[7][8] The synthesis involves the acylation of the deprotected amine of a homoserine derivative followed by lactonization.
Experimental Protocol: Synthesis of an N-Acyl-D-Homoserine Lactone
1. Deprotection of Boc-D-Hse(Bzl)-OH:
-
Dissolve Boc-D-Hse(Bzl)-OH in a suitable solvent (e.g., DCM or dioxane).
-
Add a strong acid, such as HCl (4M in dioxane) or TFA, and stir at room temperature until the Boc group is completely removed (monitored by TLC).
-
Evaporate the solvent to obtain the amine salt.
2. Acylation of the Amine:
-
Dissolve the amine salt and a base (e.g., triethylamine or DIEA) in an aprotic solvent like DCM.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up to remove salts and excess reagents. Dry the organic layer and evaporate the solvent.
3. Deprotection of the Benzyl Ether and Lactonization:
-
The benzyl ether can be removed by catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere). This step can also induce spontaneous lactonization.
-
Alternatively, acid-catalyzed cleavage of the benzyl group and subsequent lactonization can be achieved.
4. Purification:
-
The crude N-acyl-D-homoserine lactone can be purified by column chromatography on silica gel.
Quantitative Data for a Representative AHL Synthesis
| Step | Reagents | Time | Expected Yield |
| Boc Deprotection | 4M HCl in Dioxane | 1-2 h | > 95% |
| Acylation | Acyl Chloride, DIEA, DCM | 2-4 h | 80-95% |
| Debenzylation & Lactonization | H₂, Pd/C, Methanol | 4-8 h | 70-90% |
| Overall Yield | - | - | 50-75% |
AHL Synthesis Logical Relationship Diagram
Caption: Logical flow for the synthesis of N-Acyl-D-Homoserine Lactones.
Conclusion
Boc-D-Hse(Bzl)-OH is a versatile building block for the synthesis of peptides and other biologically relevant molecules. The protocols and data presented here provide a comprehensive guide for its effective use in the laboratory. Researchers should optimize the described conditions based on their specific synthetic targets and available equipment. Adherence to proper safety protocols, especially when handling hazardous reagents like TFA and HF, is paramount.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 8. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Boc-D-Homoserine(Obzl) in SPPS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Boc-D-Homoserine(Obzl)-OH in Solid-Phase Peptide Synthesis (SPPS). It addresses common side reactions, offers troubleshooting advice, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the O-benzyl (Obzl) group on the homoserine side chain?
A1: The O-benzyl ether serves as a protecting group for the hydroxyl (-OH) function of the homoserine side chain. This protection is crucial to prevent unwanted side reactions at the hydroxyl group during the repetitive steps of peptide synthesis, such as esterification or O-acylation.
Q2: Is the Obzl protecting group stable during the Boc deprotection steps?
A2: Yes, the benzyl ether linkage is stable to the moderately acidic conditions used for the removal of the N-terminal Boc protecting group (typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).
Q3: What is the main potential side reaction when using Boc-D-Homoserine(Obzl)-OH in SPPS?
A3: The most significant potential side reaction is the formation of a γ-lactone at the D-homoserine residue. This occurs during the final cleavage and deprotection step, where a strong acid (like Hydrogen Fluoride - HF, or Trifluoromethanesulfonic acid - TFMSA) removes the O-benzyl protecting group, exposing the free hydroxyl group which can then undergo intramolecular cyclization with the C-terminal carboxylic acid of the same residue.
Q4: How can I detect the formation of the homoserine lactone?
A4: The lactone formation results in a mass loss of 18 Da (the mass of water) from the expected peptide mass. This can be readily detected by mass spectrometry (e.g., LC-MS or MALDI-TOF). The peptide with the lactone will also have a different retention time on reverse-phase HPLC compared to the desired full-length peptide.
Q5: Can I reverse the lactonization reaction?
A5: Lactone rings can be hydrolyzed to the open-chain hydroxy acid form under basic conditions. However, this is often not a clean or quantitative reaction in the context of a complex peptide and may lead to other side reactions. Therefore, prevention is the recommended strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected mass (-18 Da) in MS analysis | Formation of homoserine lactone during final cleavage. | - Optimize cleavage conditions: use a shorter cleavage time and lower temperature. - Employ a scavenger cocktail specifically designed to suppress acid-catalyzed side reactions (see recommended protocol below). - Consider using a milder cleavage reagent if compatible with other protecting groups and the resin. |
| Low yield of the desired peptide | Incomplete coupling of Boc-D-Homoserine(Obzl)-OH or subsequent amino acids. | - Ensure complete swelling of the resin before the first coupling. - Use a proven coupling reagent combination (e.g., HBTU/HOBt or HATU) with an appropriate excess of the amino acid and coupling reagents. - Perform a ninhydrin test to confirm complete coupling before proceeding to the next cycle. |
| Multiple peaks in HPLC chromatogram | - Lactone formation. - Incomplete deprotection of side chains. - Deletion sequences from incomplete coupling. | - For lactone formation, see the first point in this table. - Ensure sufficient cleavage time and appropriate scavenger cocktail for complete removal of all protecting groups. - For deletion sequences, optimize coupling efficiency as described above. |
Experimental Protocols
General Boc-SPPS Protocol for a Peptide Containing D-Homoserine(Obzl)
This protocol outlines the key steps for incorporating a Boc-D-Homoserine(Obzl)-OH residue into a peptide sequence using a standard Boc-SPPS strategy on a manual or automated synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve Boc-D-Homoserine(Obzl)-OH (3-4 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU, 3-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a ninhydrin test. If the test is positive, repeat the coupling.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with an acetic anhydride/pyridine/DCM mixture.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Recommended Final Cleavage Protocol to Minimize Lactonization
The final cleavage step is critical for preventing the formation of the homoserine lactone. The use of a suitable scavenger cocktail is highly recommended.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger Cocktail (High HF):
-
p-Cresol: 5% (v/v)
-
p-Thiocresol: 2.5% (v/v)
-
Anisole: 5% (v/v)
-
Procedure:
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Add the scavenger cocktail to the resin.
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. Note: Minimize the cleavage time as much as possible while ensuring complete deprotection.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for identifying and addressing side reactions.
Reaction Pathway: Lactonization of Homoserine during Acid Cleavage
Caption: Pathway showing the formation of homoserine lactone during cleavage.
Technical Support Center: Optimizing Reactions with Boc-D-Homoser-Obzl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving Boc-D-Homoserine(Bzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in peptide coupling reactions with Boc-D-Homoser-Obzl?
Low yields in peptide coupling reactions involving this compound can stem from several factors:
-
Incomplete Coupling: The reaction may not have gone to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, suboptimal temperature, or the use of a coupling reagent that is not potent enough for the specific amino acid sequence.
-
Side Reactions: The most significant side reaction for homoserine derivatives is intramolecular cyclization to form a lactone. This is particularly prevalent under basic conditions or during prolonged reaction times.
-
Steric Hindrance: The bulkiness of the Boc and Obzl protecting groups, as well as the growing peptide chain, can physically obstruct the reactive sites, slowing down the reaction rate.
-
Poor Solubility: The protected amino acid or the growing peptide chain may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction efficiency.
-
Moisture: Water in the reaction mixture can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and inactivation of the coupling reagent.
Q2: What is lactonization and how can I prevent it with this compound?
Lactonization is an intramolecular side reaction where the hydroxyl group on the side chain of the homoserine residue attacks the activated carboxyl group, forming a stable five-membered ring (a γ-butyrolactone). This side reaction is a major cause of yield loss.
To prevent lactonization:
-
Use a suitable coupling reagent: Fast-acting coupling reagents like HATU or HBTU can promote the desired intermolecular peptide bond formation over the intramolecular lactonization.
-
Control the base: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) in stoichiometric amounts. Excess base can promote lactonization.
-
Optimize reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of the lactonization side reaction.
-
Minimize pre-activation time: The longer the carboxyl group is activated, the higher the chance of lactonization. Add the amine component as soon as possible after activation.
Q3: Which coupling reagent is best for this compound?
The choice of coupling reagent depends on the specific reaction conditions and the nature of the peptide being synthesized. However, for minimizing side reactions and maximizing yield with this compound, modern onium salt-based reagents are generally recommended.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient coupling reagents, providing fast reaction times and high yields, which can help to suppress lactonization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, offering a good balance of reactivity and stability.[1]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another excellent phosphonium-based reagent, particularly useful for sterically hindered couplings.
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole): A classic and cost-effective choice. The addition of HOBt helps to suppress racemization and improve reaction efficiency.[2] However, the reaction rates are generally slower than with onium salt reagents, which might increase the risk of lactonization in some cases.
Troubleshooting Guides
Problem 1: Low Reaction Yield
Symptoms:
-
The final product weight is significantly lower than the theoretical yield.
-
Analysis of the crude product (e.g., by HPLC or NMR) shows a large amount of unreacted starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Coupling | - Extend the reaction time. Monitor the reaction progress using a suitable method (e.g., Kaiser test for solid-phase synthesis, or TLC/LC-MS for solution-phase).- Increase the equivalents of the coupling reagent and/or the amino acid being coupled.- Switch to a more powerful coupling reagent like HATU or HBTU. |
| Lactonization Side Reaction | - Lower the reaction temperature to 0 °C.- Use a fast-acting coupling reagent (HATU, HBTU).- Minimize the pre-activation time before adding the amine component.- Ensure the careful addition of a non-nucleophilic base (DIEA) in the correct stoichiometry. |
| Poor Solubility | - Change the solvent to a more suitable one. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are common choices for peptide synthesis. For difficult sequences, a mixture of solvents or the addition of a chaotropic salt like LiCl might improve solubility. |
| Moisture Contamination | - Use anhydrous solvents. Ensure all glassware is thoroughly dried before use.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple peaks are observed in the HPLC chromatogram of the crude product.
-
Mass spectrometry analysis indicates the presence of species with unexpected molecular weights.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Lactone Formation | - As described above, optimize the coupling conditions to minimize this side reaction. The lactone impurity will have a mass corresponding to the cyclized Boc-D-Homoserine. |
| Racemization | - Add a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).- Avoid excessive use of base and prolonged reaction times at elevated temperatures. |
| Diketopiperazine Formation | - This is more common in solid-phase synthesis at the dipeptide stage. If synthesizing a dipeptide, consider coupling the third amino acid quickly after the deprotection of the second. |
| Guanidinylation | - This side reaction can occur when using uronium/aminium-based coupling reagents (like HBTU, HATU) in excess, where the reagent can react with the free amine. Use phosphonium-based reagents like PyBOP or ensure that the coupling reagent is not used in large excess. |
Comparative Data on Coupling Reagent Efficiency
While the exact yield will vary depending on the specific substrates and conditions, the following table provides a general comparison of the relative efficiencies of common coupling reagents in peptide synthesis.
| Coupling Reagent | Additive | Relative Reaction Rate | General Yield Range | Key Advantages |
| HATU | (Internal, HOAt) | Very Fast | 90-99% | High efficiency, low racemization, good for hindered couplings. |
| HBTU | HOBt | Fast | 85-98% | Reliable and widely used, good balance of cost and performance.[1] |
| PyBOP | (Internal, HOBt) | Fast | 85-98% | Excellent for hindered couplings, no guanidinylation side reaction. |
| DIC/HOBt | HOBt | Moderate | 70-95% | Cost-effective, by-product (DIC urea) is soluble in common solvents.[2] |
| EDC/HOBt | HOBt | Moderate | 70-95% | Water-soluble by-products, suitable for aqueous and solution-phase synthesis. |
Experimental Protocols
Protocol 1: High-Yield Peptide Coupling using HBTU
This protocol is suitable for the coupling of this compound to a free amine (e.g., an amino acid ester or a resin-bound peptide).
-
Preparation:
-
In a round-bottom flask, dissolve the amine component (1.0 eq) in anhydrous DMF (5-10 mL per mmol of amine).
-
In a separate flask, dissolve this compound (1.2 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
-
Activation:
-
Cool the solution containing this compound and coupling reagents to 0 °C in an ice bath.
-
Add DIEA (2.4 eq) dropwise to the cooled solution while stirring.
-
Allow the activation to proceed for 5-10 minutes at 0 °C.
-
-
Coupling:
-
Add the activated this compound solution to the solution of the amine component.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Classic Peptide Coupling using DIC/HOBt
This protocol provides a cost-effective method for peptide coupling.
-
Preparation:
-
Dissolve this compound (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling:
-
Add DIC (1.1 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 10-15 minutes.
-
Add the amine component (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature overnight.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter off the precipitated diisopropylurea.
-
Wash the filtrate with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Competing pathways of peptide coupling vs. lactonization.
References
Preventing racemization of Boc-D-Homoser-Obzl during coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the racemization of Boc-D-Homoser-Obzl during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a concern when coupling this compound?
A: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this process, also known as epimerization, results in the loss of stereochemical integrity at the α-carbon of the amino acid being coupled. This is critically important because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of the incorrect diastereomer can lead to a loss of efficacy, altered binding affinity, or unpredictable physiological responses.
The two primary mechanisms responsible for racemization during peptide coupling are:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of chirality. Subsequent attack by the amine component can then occur from either face of the planar intermediate, yielding both D and L products.[1][2] Urethane-based protecting groups like Boc are known to suppress this pathway compared to acyl-type groups.[3]
-
Direct α-Proton Abstraction: A base present in the reaction mixture can directly remove the α-proton from the activated amino acid, forming a carbanion. Reprotonation of this intermediate can result in inversion of the stereocenter.[1]
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete deprotection of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete. What are the common causes?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid: The most common reason is an inadequate amount of acid to effectively cleave the Boc group. The deprotection mechanism is acid-catalyzed, and substoichiometric amounts of acid will lead to a partial reaction.[1][2][3]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an appropriate temperature for the specific substrate. While many Boc deprotections are rapid at room temperature, sterically hindered or electronically deactivated substrates may require longer reaction times or elevated temperatures.[4][5]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing down the deprotection rate.[6]
-
Problematic Residues: Certain amino acid residues, such as N(pi)-benzyloxymethylhistidine (His(pi-Bom)), can exhibit resistance to standard Boc deprotection conditions, leading to incomplete removal and potential side reactions.[7]
-
Solvent Effects: The choice of solvent can influence the efficiency of the deprotection. For instance, anhydrous conditions might be necessary to prevent side reactions like ester hydrolysis.[8] Water content in reagents like TFA can also decrease acidity and slow down the reaction.[8]
-
Inadequate Mixing: In heterogeneous reactions or with viscous solutions, poor mixing can lead to localized areas of low acid concentration, resulting in incomplete deprotection.
Q2: How can I monitor the progress of my Boc deprotection reaction?
Monitoring the reaction is crucial to determine the endpoint and avoid unnecessary exposure to harsh conditions. Common methods include:
-
Thin Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material (Boc-protected amine) and the appearance of the product (free amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of starting material and the formation of the desired product, along with the detection of any side products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4 ppm).[8]
-
Infrared (IR) Spectroscopy: Real-time monitoring using techniques like FlowIR can track the evolution of CO2, a byproduct of the deprotection, to follow the reaction progress.[4]
Q3: What are the typical side reactions I should be aware of during Boc deprotection?
The primary side reaction involves the tert-butyl cation generated during the cleavage.[2][10] This electrophilic species can lead to:
-
Alkylation of Nucleophilic Residues: Electron-rich aromatic rings (e.g., in tryptophan and tyrosine), thiols (cysteine), and other nucleophilic functional groups can be alkylated by the t-butyl cation.[10]
-
Formation of Genotoxic Impurities: The t-butyl cation can react with counter-ions or solvents to form potentially genotoxic impurities.[10]
-
Ester Hydrolysis: If the substrate contains an acid-sensitive ester, the acidic conditions of Boc deprotection can cause its cleavage.[8]
To mitigate these side reactions, scavengers such as triethylsilane (TES), thioanisole, or water can be added to the reaction mixture to trap the t-butyl cation.[11]
Troubleshooting Guide
Problem: Incomplete Deprotection Observed by TLC/LC-MS
| Potential Cause | Suggested Solution | Experimental Protocol |
| Insufficient Acid | Increase the equivalents of acid (e.g., TFA or HCl). | See Protocol 1 |
| Short Reaction Time | Extend the reaction duration and continue monitoring. | Continue running the reaction and check at regular intervals (e.g., every 30-60 minutes) by TLC or LC-MS. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | If the reaction is running at 0°C, allow it to warm to room temperature. If at room temperature, consider gentle heating (e.g., to 40°C). |
| Steric Hindrance | Use a stronger acid or a different deprotection method. | Switch from TFA to a stronger acid like HCl in dioxane or consider an alternative method like thermal deprotection. See Protocol 2. |
| Inappropriate Solvent | Change the solvent to one that better solubilizes the substrate and reagents. | If using DCM, consider switching to dioxane or methanol. For substrates with acid-sensitive esters, ensure anhydrous conditions.[8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 20-50% (v/v) solution of TFA in the chosen solvent.[8]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Co-evaporate with a solvent like toluene or diethyl ether to ensure complete removal of residual TFA.[2]
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted with an organic solvent.
Protocol 2: Boc Deprotection with Oxalyl Chloride in Methanol
This method is particularly useful for substrates with acid-labile groups.[5][6][12]
-
Dissolve the N-Boc protected substrate in methanol (MeOH) in a dry round-bottom flask equipped with a stir bar.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution via syringe.[12] An immediate temperature increase and sputtering may be observed.
-
Continue stirring the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product may be pure enough for the next step, or it can be purified by flash column chromatography if necessary.[5]
Protocol 3: Thermal Boc Deprotection in Continuous Flow
This method offers a catalyst-free alternative and allows for selective deprotection by controlling the temperature.[4]
-
Prepare a solution of the N-Boc protected amine in a suitable solvent like methanol or trifluoroethanol (TFE).
-
Set up a continuous flow reactor with the desired residence time and temperature.
-
Pump the solution through the heated reactor. Optimal conditions will vary depending on the substrate. For example, N-Boc imidazole can be deprotected at 120°C with a 25-minute residence time in TFE, while N-Boc phenethylamine may require 240°C and a 90-minute residence time in the same solvent.[4]
-
Collect the output from the reactor.
-
The progress of the deprotection can be monitored in real-time using an in-line technique like FlowIR.[4]
-
After the reaction is complete, the solvent can be removed under reduced pressure to isolate the deprotected amine.
Quantitative Data Summary
Table 1: Comparison of Thermal Boc Deprotection Conditions in Different Solvents
| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |
| N-Boc Imidazole | TFE | 120 | 25 | >94 |
| N-Boc Aniline | TFE | 240 | 35 | >94 |
| N-Boc Phenethylamine | TFE | 240 | 90 | >94 |
| N-Boc Aniline | MeOH | 240 | 30 | 88 |
| N-Boc Aniline | THF | 240 | 30 | 65 |
| N-Boc Aniline | Toluene | 240 | 30 | 54 |
| Data sourced from Organic Process Research & Development, 2024.[4] |
Table 2: Deprotection of Various N-Boc Amines with Oxalyl Chloride in Methanol
| Substrate Type | Reaction Time (h) | Yield (%) |
| Aromatic Amines | 1-3 | >70 |
| Aromatic Amines with EWG | ~1 | High |
| Heteroaromatic Amines | ~4 | Moderate |
| Data indicates that electron-withdrawing groups (EWG) on aromatic rings accelerate the deprotection. All reactions were conducted at room temperature with 3 equivalents of oxalyl chloride.[6] |
Visualizations
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Caption: The acid-catalyzed deprotection mechanism of the Boc group.
References
- 1. genscript.com [genscript.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. microsaic.com [microsaic.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzyl Group Cleavage
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with benzyl-protected compounds. Find detailed protocols, data-driven insights, and logical workflows to optimize your deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust method for benzyl group deprotection?
A1: Catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas (H₂) is the most widely employed method for cleaving benzyl ethers.[1][2] This method is popular due to its efficiency and the clean formation of the desired alcohol and toluene as a byproduct.[3] Typical solvents for this reaction include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1]
Q2: When should I consider using catalytic transfer hydrogenation instead of traditional hydrogenolysis?
A2: Catalytic transfer hydrogenation (CTH) is a valuable alternative when direct handling of hydrogen gas is a safety concern or when high-pressure hydrogenation equipment is unavailable.[4] CTH utilizes a hydrogen donor in situ, such as formic acid, ammonium formate, or cyclohexene.[5][6][7] This technique is particularly useful in complex molecule synthesis, like in oligosaccharides, where selective deprotection is critical.[5]
Q3: Are there methods to deprotect a benzyl group in the presence of other hydrogenation-sensitive functional groups?
A3: Yes, several strategies can be employed. One approach is to use catalytic transfer hydrogenation with a milder hydrogen donor like 1,4-cyclohexadiene to limit the availability of hydrogen.[3][4] Another strategy is to inhibit the Pd/C catalyst's activity towards benzyl ether cleavage while allowing other reductions to proceed. Additives like ammonia, pyridine, or ammonium acetate have been shown to be effective inhibitors for benzyl ether hydrogenolysis.[3] Oxidative cleavage methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can also be highly selective for benzyl ethers in the presence of groups like azides, alkenes, and alkynes.[8]
Q4: My N-benzyl deprotection via hydrogenation is sluggish or fails completely. What could be the issue?
A4: The free amine of the substrate or product can act as a catalyst poison for Pd/C.[9][10] To overcome this, the reaction should be run in an acidified solution. Adding an acid like hydrochloric acid (HCl) or acetic acid can prevent the amine from coordinating to the palladium catalyst, thereby improving the reaction rate.[9][10] Insufficient mixing can also be a factor, as it limits the catalyst's exposure to hydrogen. Vigorous stirring is essential for efficient hydrogenation.[9]
Q5: What are the primary mechanisms for acidic cleavage of benzyl ethers, and what are the key considerations?
A5: Acidic cleavage of benzyl ethers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate's structure.[11][12] The reaction is initiated by the protonation of the ether oxygen to form a good leaving group.[12] For ethers with tertiary, benzylic, or allylic substituents, the cleavage tends to follow an Sₙ1 pathway due to the formation of a stable carbocation.[11] For ethers of primary and methyl alcohols, the reaction typically proceeds via an Sₙ2 mechanism.[12] A common issue with acidic cleavage is the potential for side reactions if the substrate is sensitive to strong acids.[3]
Troubleshooting Guides
Catalytic Hydrogenolysis (H₂/Pd/C)
| Problem | Possible Cause | Troubleshooting Solution |
| Incomplete or no reaction | Catalyst poisoning by sulfur-containing compounds, amines, or phosphines.[4] | - Ensure starting materials and solvents are free of sulfur. - For N-benzyl compounds, add an acid (e.g., HCl, AcOH) to the reaction mixture.[9] - Increase catalyst loading. |
| Poor catalyst activity. | - Use a fresh batch of catalyst. - "Pre-reduce" an old catalyst before adding the substrate.[9] | |
| Insufficient hydrogen pressure or poor mixing. | - Increase hydrogen pressure if equipment allows. - Ensure vigorous stirring to maximize catalyst-substrate-hydrogen contact.[9] | |
| Side reactions (e.g., reduction of other functional groups) | Non-selective reduction conditions. | - Use a more selective catalyst (e.g., Pd(OH)₂/C, Pearlman's catalyst). - Employ catalytic transfer hydrogenation with a milder hydrogen donor.[3] - Add a catalyst inhibitor like pyridine or ammonia to selectively suppress benzyl ether cleavage.[3] |
Catalytic Transfer Hydrogenation (CTH)
| Problem | Possible Cause | Troubleshooting Solution |
| Slow reaction rate | Inefficient hydrogen donor or catalyst. | - Optimize the choice of hydrogen donor (e.g., formic acid often requires a higher catalyst loading).[5] - Screen different palladium catalysts (e.g., Pd/C, Pd black).[4] |
| Unfavorable reaction temperature. | - For some hydrogen donors like ammonium formate, heating to the boiling point of the solvent for a short period can be effective.[2] | |
| Formation of byproducts | Decomposition of the hydrogen donor. | - For example, using 1,4-cyclohexadiene can produce benzene as a byproduct.[4] Choose an alternative donor if the byproduct interferes with purification. |
Acidic Cleavage
| Problem | Possible Cause | Troubleshooting Solution |
| Low yield or decomposition of starting material | Substrate is sensitive to strong acid. | - Use a milder Lewis acid (e.g., BCl₃) at low temperatures.[3] - Add a cation scavenger, such as pentamethylbenzene, to trap the generated benzyl cation and prevent side reactions.[3] |
| Reaction does not go to completion | Insufficient acid strength or concentration. | - Use a stronger acid like HI or BBr₃.[12] - Use an excess of the acidic reagent. |
Oxidative Cleavage
| Problem | Possible Cause | Troubleshooting Solution |
| Lack of selectivity | The oxidizing agent is too harsh or not specific enough. | - For p-methoxybenzyl (PMB) ethers, DDQ is a highly selective reagent.[3][13] - For simple benzyl ethers, photoirradiation in the presence of DDQ can improve selectivity.[3] |
| Over-oxidation of the product | The newly formed alcohol is further oxidized. | - Use a milder or more selective oxidizing agent. A nitroxyl radical catalyst with a co-oxidant can be effective and operate at ambient temperature.[3][14] |
| Reaction is slow | The substrate is not sufficiently activated for oxidation. | - Electron-withdrawing groups on the benzyl ring can slow down the reaction. A more powerful oxidative system may be required.[15] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis of a Benzyl Ether
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.
-
Add 5-10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Seal the vessel and evacuate the atmosphere, then backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolve the benzyl-protected compound in a solvent mixture, such as methanol/water.[2]
-
Add 10% Palladium on Carbon (Pd/C) to the solution.
-
Add an excess of ammonium formate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction, which is often complete in a short time (5-10 minutes at boiling point).[2]
-
After completion, cool the reaction mixture and filter through Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.
Protocol 3: General Procedure for Oxidative Cleavage using DDQ
-
Dissolve the benzyl-protected compound in a solvent such as dichloromethane (DCM) or acetonitrile (MeCN).[3][16]
-
Add a stoichiometric amount of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). For simple benzyl ethers, photoirradiation with a UV lamp may be necessary.[3]
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Deprotection Strategies
Caption: A workflow diagram illustrating the primary pathways for benzyl group deprotection.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Issues with the solubility of Boc-D-Homoser-Obzl in reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-D-Homoser-Obzl in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as N-Boc-O-benzyl-D-homoserine, is a protected amino acid derivative commonly used in peptide synthesis.[1] It is typically a white to off-white crystalline powder.[1] The Boc (tert-butyloxycarbonyl) group protects the amine, while the benzyl (Bzl) group protects the hydroxyl group of the homoserine side chain. The presence of the benzyl group can influence its solubility characteristics.[2]
Q2: In which solvents is this compound typically used?
In peptide synthesis, polar aprotic solvents are common. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)[3]
The choice of solvent often depends on the specific requirements of the reaction, including the solubility of other reagents and the solid-phase support being used.[3]
Q3: Why am I experiencing solubility issues with this compound?
Poor solubility of protected amino acids like this compound can be attributed to several factors:
-
Intrinsic Molecular Properties: The crystalline nature and the presence of both hydrophobic (Boc, Bzl) and polar (carboxyl) groups can lead to strong intermolecular interactions, making it difficult for the solvent to surround individual molecules.
-
Solvent Choice: The compound may have inherently low solubility in the chosen solvent system. While DMF and NMP are good solvents for many protected amino acids, solubility can vary significantly.[4]
-
Concentration: The concentration of this compound in the reaction mixture may exceed its solubility limit at the given temperature.
-
Temperature: Solubility is temperature-dependent. Lower reaction temperatures can decrease solubility.
-
Purity of the Reagent: Impurities in the this compound or the solvent can sometimes affect solubility.
Q4: Can the benzyl protecting group affect the solubility?
Yes, the benzyl group, while contributing to the overall hydrophobicity of the molecule, can also enhance its solubility in certain organic solvents by improving interactions with the solvent molecules.[2] However, in highly polar solvents, its hydrophobic nature might lead to aggregation and reduced solubility.
Troubleshooting Guide
Initial Assessment of Solubility Issues
If you observe that this compound is not dissolving completely in your reaction mixture, follow these steps to diagnose and resolve the issue.
dot
Caption: Initial troubleshooting workflow for solubility issues.
Advanced Troubleshooting Strategies
If basic adjustments do not resolve the solubility problem, consider the following advanced techniques.
| Strategy | Description | Key Considerations |
| Co-Solvent Addition | Introduce a secondary solvent to improve the overall solvating power of the mixture. | Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) mixed with DCM or TCM can be powerful for dissolving sparingly-soluble protected peptides.[5] Ensure the co-solvent is compatible with your reaction conditions. |
| Use of Chaotropic Agents | Add agents that disrupt hydrogen bonding and hydrophobic interactions, leading to increased solubility. | Guanidine hydrochloride or urea can be effective. However, their compatibility with downstream reaction steps and purification must be carefully evaluated. |
| Solvent System Change | Switch the primary solvent to one with different properties. | If using DMF, consider switching to NMP, which is a stronger solvent for many protected amino acids.[3] A mixture of DMSO and DMF has also been shown to be effective for solubilizing difficult peptides.[6] |
| Sonication | Use ultrasonic waves to break up solid aggregates and enhance dissolution. | This is a non-invasive method that can be applied to the reaction vessel. |
| Gentle Heating | Carefully increase the temperature of the reaction mixture to improve solubility. | Monitor the temperature closely to avoid degradation of the reagent or other components in the reaction. |
dot
Caption: Advanced strategies for resolving solubility issues.
Estimated Solubility Data
Disclaimer: The following data is estimated based on the properties of structurally similar protected amino acids and general principles of solubility. Actual solubility may vary based on experimental conditions.
| Solvent | Estimated Solubility at 25°C (mg/mL) |
| N,N-Dimethylformamide (DMF) | 100 - 200 |
| N-Methyl-2-pyrrolidone (NMP) | 150 - 250 |
| Dichloromethane (DCM) | 20 - 50 |
| Dimethyl sulfoxide (DMSO) | > 200[7][8] |
| Tetrahydrofuran (THF) | 10 - 30 |
| Acetonitrile (ACN) | 5 - 15 |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
-
Reagent Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Solvent Addition: Add the primary solvent (e.g., DMF or NMP) to the vessel.
-
Mixing: Stir the mixture at room temperature for 10-15 minutes.
-
Observation: Visually inspect the solution for any undissolved particles.
-
Proceed with Reaction: If fully dissolved, proceed with the addition of other reagents.
Protocol 2: Enhanced Dissolution for Poorly Soluble this compound
-
Initial Steps: Follow steps 1 and 2 from the standard protocol.
-
Sonication: If undissolved particles remain after initial stirring, place the reaction vessel in an ultrasonic bath for 15-20 minutes at room temperature.
-
Gentle Heating: If sonication is insufficient, warm the mixture to 30-40°C while stirring. Monitor the temperature carefully.
-
Co-solvent Addition (if necessary): If the compound remains insoluble, add a co-solvent such as TFE or HFIP dropwise while stirring until the solution becomes clear. A final concentration of 10-20% (v/v) of the co-solvent is often sufficient.
-
Equilibration: Allow the solution to return to the desired reaction temperature before adding other reagents.
dot
Caption: Workflow for dissolving poorly soluble this compound.
References
- 1. BOC-D-HSE(BZL)-OH | 150009-60-2 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of Peptides Containing Boc-D-Homoser(OBzl)
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the purification of synthetic peptides containing the Boc-D-Homoser(OBzl) residue. Below you will find answers to frequently asked questions, a troubleshooting guide for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying a peptide containing Boc-D-Homoser(OBzl)?
A1: The standard purification method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The purification strategy is dictated by the Boc/Bzl protection scheme, which is considered "quasi-orthogonal."[2][3] The N-terminal Boc group is removed with a mild acid like Trifluoroacetic Acid (TFA), while the more stable O-benzyl (OBzl) group on the Homoserine side-chain requires a strong acid (e.g., HF, TFMSA) or catalytic transfer hydrogenation for cleavage.[4][5] Purification is typically performed after cleavage and global deprotection.
Q2: What are the most common side reactions associated with Homoserine during synthesis and cleavage?
A2: The most significant side reaction is the acid-catalyzed cyclization of the homoserine side-chain to form a stable homoserine lactone.[6][7] This is particularly problematic during the final strong acid cleavage step (e.g., with HF) if carbocations are generated from other protecting groups.[2][6]
Q3: Why are there multiple peaks on my analytical HPLC chromatogram after synthesis and cleavage?
A3: Multiple peaks indicate the presence of impurities alongside your target peptide. For peptides containing Boc-D-Homoser(OBzl), these can include:
-
Deletion sequences: Shorter peptides resulting from incomplete coupling during synthesis.
-
Incompletely deprotected peptides: Peptides still containing the Boc or OBzl group.
-
Products of side reactions: Such as the aforementioned homoserine lactone, or modifications to other sensitive residues (e.g., oxidation of Methionine).[2]
-
Aggregated peptide: Highly hydrophobic peptides can aggregate, leading to broad or multiple peaks.[6]
Q4: How can I remove the OBzl group from the Homoserine side chain?
A4: The benzyl ether of the Homoserine side chain can be cleaved using two primary methods:
-
Strong Acidolysis: Using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This is typically done concurrently with cleavage from the resin.[8][7]
-
Catalytic Transfer Hydrogenation: This is a milder method that uses a catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source (e.g., H₂, formic acid) to cleave the benzyl group.[9] This method is advantageous if your peptide is sensitive to strong acids.
Q5: What is the role of scavengers in the cleavage cocktail?
A5: During acid cleavage, protecting groups like Boc and Benzyl are released as reactive carbocations. These cations can re-attach to sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, or Tyrosine.[2][10] Scavengers (e.g., water, triisopropylsilane (TIPS), thioanisole, or 1,2-ethanedithiol (EDT)) are added to the cleavage cocktail to "scavenge" or trap these reactive species, preventing side reactions.[11][12]
Purification Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing Boc-D-Homoser(OBzl).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide is highly hydrophobic and has precipitated. 3. Aggregation during synthesis leading to incomplete reactions.[6] | 1. Increase cleavage time or use a stronger acid cocktail (e.g., switch from TFMSA to HF). 2. For hydrophobic peptides, try precipitating in cold methyl-t-butyl ether (MTBE) and dissolving the crude product in a stronger organic solvent like 10-20% trifluoroethanol (TFE) before purification.[13] 3. Resynthesize using strategies to reduce aggregation, such as using a low-substitution resin or microwave-assisted synthesis.[6] |
| Broad or Tailing Peaks in RP-HPLC | 1. Peptide aggregation on the column. 2. Poor solubility in the mobile phase. 3. Secondary interactions with the silica matrix. | 1. Increase column temperature (e.g., to 40-60°C) to disrupt secondary structures.[14] 2. Add a different organic modifier like isopropanol to the mobile phase.[14] 3. Ensure TFA concentration is optimal (0.1%) to mask silanol groups and improve peak shape.[] |
| Multiple Peaks Close to Main Product | 1. Incomplete removal of the OBzl group. 2. Formation of homoserine lactone (+18 Da mass difference). 3. Oxidation of Methionine (+16 Da) or other modifications. | 1. Verify cleavage conditions. If using hydrogenation, ensure the catalyst is active and reaction time is sufficient. 2. Use a cleavage cocktail with minimal water and perform cleavage at a low temperature (0-5°C) to reduce cyclization.[10] 3. Add reducing agents like Dithiothreitol (DTT) to the cleavage cocktail to prevent Met oxidation.[2] Optimize the RP-HPLC gradient to improve separation. |
| Peptide Elutes in the Void Volume | The peptide is too polar or is not retained by the C18 column under starting conditions. | 1. Ensure the starting percentage of organic solvent (Acetonitrile) is very low (0-5%). 2. Confirm that the peptide was properly dissolved and that the pH of the sample is acidic. 3. If the peptide is extremely polar, consider using a C4 or C8 column, which is less hydrophobic.[14] |
| Peptide Does Not Elute from Column | The peptide is extremely hydrophobic and has irreversibly bound to the stationary phase. | 1. Use a less hydrophobic column (e.g., C4). 2. Increase the final percentage of organic solvent or add a stronger solvent like isopropanol to the mobile phase B. 3. For extremely hydrophobic peptides, purification with the side-chain protecting groups still on may be an option, followed by cleavage in solution.[13] |
Experimental Workflows & Protocols
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general cycle for SPPS using the Boc/Bzl strategy.
Caption: General workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Purification Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common purification issues.
Caption: Troubleshooting flowchart for peptide purification analysis.
Key Experimental Protocols
Protocol 1: Cleavage from Resin & Global Deprotection (TFMSA Method)
WARNING: Trifluoromethanesulfonic acid (TFMSA) is extremely corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar and cool in an ice bath to 0°C.
-
Cocktail Formulation: Prepare the cleavage cocktail fresh. A common formulation is "Reagent R," which is effective for peptides containing multiple sensitive residues.
-
Reagent R Composition: TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v/v/v).
-
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the flask containing the resin (approx. 10 mL per gram of resin).
-
Slowly add TFMSA (1 equivalent relative to the cocktail) to the mixture while stirring at 0°C.
-
Allow the reaction to stir at 0-5°C for 2-4 hours. Low temperature is crucial to minimize side reactions like aspartimide formation if Asp is present.[10]
-
-
Peptide Precipitation:
-
Filter the resin away from the cleavage mixture.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold (–20°C) methyl-t-butyl ether (MTBE).
-
Centrifuge the mixture, decant the ether, and repeat the ether wash two more times to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.
Protocol 2: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent. Start with 0.1% TFA in water. If solubility is an issue, add acetonitrile or, for very hydrophobic peptides, a small amount of trifluoroethanol (TFE).[13] Centrifuge to remove any insoluble material before injection.
-
Chromatography Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) is standard.[1] For very hydrophobic peptides, a C8 or C4 column may yield better results.[14]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[]
-
Flow Rate: Typically 1 mL/min for an analytical column (4.6 mm ID) or 15-20 mL/min for a semi-preparative column (22 mm ID).
-
Detection: Monitor absorbance at 214 nm or 220 nm for the peptide backbone.
-
-
Gradient Elution:
-
Develop a gradient based on an initial analytical run. A typical scouting gradient is 5% to 95% B over 30 minutes.
-
For purification, use a shallower gradient around the elution point of your target peptide. For example, if the peptide elutes at 40% B in the scouting run, a preparative gradient might be 30% to 50% B over 40 minutes. Slower gradients generally provide better resolution.[1]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide product as a white, fluffy powder.
References
- 1. hplc.eu [hplc.eu]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. youtube.com [youtube.com]
- 10. Boc 树脂裂解协议 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Technical Support Center: Boc-D-Homoser-Obzl & Diketopiperazine Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) when using Boc-D-Homoser-Obzl.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?
A1: Diketopiperazine formation is a common side reaction in peptide synthesis where the N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the solid support. This results in the cyclization and cleavage of the dipeptide from the resin, forming a stable six-membered ring structure. This is problematic as it leads to a significant reduction in the yield of the desired full-length peptide and complicates the purification process.
Q2: Is this compound particularly susceptible to diketopiperazine formation?
A2: There is no direct evidence in the scientific literature to suggest that Homoserine or its protected derivatives are inherently more prone to diketopiperazine formation than other amino acids. However, the general principles of DKP formation still apply. The rate of this side reaction is highly dependent on the peptide sequence, with residues like Proline and Glycine in the first or second position of the peptide chain significantly increasing the risk.
Q3: How does the Boc/Bzl peptide synthesis strategy affect diketopiperazine formation compared to the Fmoc/tBu strategy?
A3: In Boc/Bzl based solid-phase peptide synthesis (SPPS), diketopiperazine formation can be less pronounced compared to Fmoc/tBu chemistry.[1] This is because the Boc deprotection step utilizes a strong acid (e.g., trifluoroacetic acid - TFA), which leaves the newly exposed N-terminal amine in a protonated state (as a TFA salt). This protonation reduces the nucleophilicity of the amine, thereby decreasing its tendency to attack the ester linkage and initiate cyclization. However, the subsequent neutralization step to enable coupling of the next amino acid can create conditions conducive to DKP formation if not managed carefully.
Q4: What are the primary factors that promote diketopiperazine formation in Boc-SPPS?
A4: The main contributing factors include:
-
Peptide Sequence: Dipeptide sequences terminating in Proline or Glycine are particularly susceptible.
-
Neutralization Conditions: The use of a tertiary base (e.g., diisopropylethylamine - DIEA) to neutralize the N-terminal amine prior to coupling can create a transient high concentration of the free amine, which can trigger DKP formation.
-
Coupling Time: Extended coupling times, especially after the second amino acid has been coupled, can increase the likelihood of this side reaction.
-
Resin Type: The type of linker used to attach the peptide to the resin can influence the rate of DKP formation.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Low yield of the target peptide after cleavage. | Significant loss of peptide from the resin due to diketopiperazine formation. | 1. Implement an in situ neutralization protocol. This minimizes the time the N-terminal amine is in its free, highly nucleophilic state. 2. Utilize a suitable coupling reagent. The BOP reagent has been shown to suppress diketopiperazine formation. 3. Modify the deprotection step. Using HCl in dioxane for Boc deprotection can also help in suppressing this side reaction.[2] |
| Presence of a major impurity corresponding to the cyclic dipeptide in the crude product upon HPLC analysis. | The cleaved diketopiperazine is being detected. | Confirm the identity of the impurity by mass spectrometry. If confirmed as the DKP, apply the solutions mentioned above to the synthesis protocol. |
| The synthesis fails after the coupling of the second amino acid. | Complete or near-complete conversion of the dipeptidyl-resin to the diketopiperazine, leaving no sites for further chain elongation. | For particularly problematic sequences, consider synthesizing the first two amino acids as a dipeptide unit in solution and then coupling the protected dipeptide to the resin. |
Experimental Protocols
Protocol 1: In Situ Neutralization for Boc-SPPS
This protocol is designed to minimize the time the deprotected N-terminal amine is in its free base form, thus reducing the opportunity for diketopiperazine formation.[3][4][5][6][7]
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x) and then with DMF (N,N-dimethylformamide) (3x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Immediately add the activated amino acid/DIEA mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling with BOP Reagent to Suppress DKP Formation
The BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) reagent has been shown to be effective in suppressing diketopiperazine formation during the coupling of the third amino acid in Boc-SPPS.[8][9][10][11]
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling with BOP:
-
To the deprotected and washed resin, add the Boc-amino acid (3 equivalents) dissolved in DMF.
-
Add BOP reagent (3 equivalents) to the resin suspension.
-
Add DIEA (5.3 equivalents).
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Quantitative Data Summary
| Condition | Peptide Sequence | DKP Formation (%) | Reference |
| Standard Boc-SPPS (pre-neutralization) | Pro-Ala-resin | High (exact % not specified) | General knowledge in peptide chemistry |
| In situ Neutralization Boc-SPPS | "Difficult" sequences | Significantly reduced | [5] |
| Fmoc-SPPS with 20% piperidine/DMF | Fmoc-Cys-Pro-resin | 13.8% | [12] |
| Fmoc-SPPS with 5% piperazine/NMP | Fmoc-Cys-Pro-resin | < 4% | [12] |
Visual Guides
Diketopiperazine Formation Pathway
Caption: General mechanism of diketopiperazine formation in SPPS.
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield due to DKP formation.
References
- 1. chempep.com [chempep.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 4. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BOP reagent - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Stability of Boc-D-Homoser-Obzl under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-D-Homoser-Obzl under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key protecting groups in this compound and their general stability?
A1: this compound has two primary protecting groups:
-
Boc (tert-butyloxycarbonyl): This group protects the amine functionality. It is highly sensitive to acidic conditions but stable to basic, nucleophilic, and hydrogenolysis conditions.[1][2]
-
Obzl (benzyl ester): This group protects the carboxylic acid functionality. It is generally stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[3][4]
The orthogonal nature of these two groups allows for their selective removal.
Q2: Under what conditions is the Boc group cleaved?
A2: The Boc group is reliably cleaved under acidic conditions. Common reagents include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][5]
-
Hydrogen chloride (HCl) in an organic solvent such as dioxane, methanol, or ethyl acetate.[6]
Q3: Is the Boc group stable to catalytic hydrogenation?
A3: Yes, the Boc group is completely stable under the conditions typically used for catalytic hydrogenolysis, which are employed to remove the Obzl group.[7]
Q4: How can the Obzl (benzyl ester) group be removed?
A4: The most common and efficient method for cleaving the Obzl group is catalytic hydrogenolysis.[3][4] This is typically achieved using:
-
A palladium catalyst, such as palladium on carbon (Pd/C).[3][4]
-
A hydrogen source, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like 1,4-cyclohexadiene.[3]
Q5: Can I remove the Obzl group without affecting the Boc group?
A5: Yes, the Obzl group can be selectively removed in the presence of a Boc group by catalytic hydrogenolysis. The Boc group is stable to these conditions.[7]
Q6: Can I selectively remove the Boc group without affecting the Obzl group?
A6: Yes, the Boc group can be selectively cleaved with mild acid treatment (e.g., TFA in DCM) without removing the Obzl group. Benzyl esters are generally stable to the acidic conditions used for Boc deprotection.[8]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material (this compound) after the reaction.
-
The isolated product is a mixture of the starting material and the desired amine.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Acid | Increase the equivalents of the acid (e.g., TFA) or use a stronger acid solution. For some substrates, a higher concentration of acid is necessary for complete conversion.[2][9] |
| Short Reaction Time | Extend the reaction time and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Reaction times can vary from 30 minutes to several hours.[5][10] |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gently warming the mixture might be necessary, but this should be done with caution to avoid side reactions. |
| Inappropriate Solvent | Ensure that the solvent (e.g., DCM) is anhydrous and of high purity. Water can interfere with the reaction. |
Issue 2: Unwanted Removal of the Obzl Group During Boc Deprotection
Symptoms:
-
LC-MS analysis shows the presence of the fully deprotected D-Homoserine in addition to the desired product (D-Homoser-Obzl).
Possible Causes and Solutions:
| Cause | Solution |
| Prolonged Exposure to Strong Acid | While generally stable, the benzyl ester can be cleaved under harsh acidic conditions with prolonged reaction times. Minimize the reaction time to what is necessary for complete Boc removal. |
| Use of a Very Strong Acid | Avoid using excessively strong acids if not necessary. For most applications, a solution of 20-50% TFA in DCM is sufficient. |
Issue 3: Incomplete Hydrogenolysis of the Obzl Group
Symptoms:
-
TLC or LC-MS analysis indicates the presence of the starting material (this compound).
-
The reaction appears to have stalled.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Poisoning | The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. Ensure all reagents and solvents are of high purity. If poisoning is suspected, the catalyst may need to be filtered and fresh catalyst added.[3] |
| Insufficient Catalyst | Increase the weight percentage of the Pd/C catalyst. Typical loadings range from 5 to 10 mol%. |
| Poor Hydrogenation Conditions | Ensure proper agitation to keep the catalyst suspended. For reactions with H₂ gas, ensure the system is properly purged and under a positive pressure of hydrogen. For transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient excess. |
| Steric Hindrance | In some cases, the catalytic site may be sterically hindered. Using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), may be beneficial.[11] |
Data Presentation
Table 1: Stability of Boc and Obzl Protecting Groups under Common Reaction Conditions
| Condition | Reagent(s) | Boc Group Stability | Obzl Group Stability | Selectivity |
| Acidic | TFA, HCl | Labile | Generally Stable | Selective Boc Removal |
| Basic | NaOH, NaHCO₃ | Stable | Stable | Both Stable |
| Hydrogenolysis | H₂/Pd-C | Stable | Labile | Selective Obzl Removal |
| Nucleophiles | Amines, Hydrazines | Stable | Stable | Both Stable |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
Objective: To remove the Boc protecting group while leaving the Obzl group intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the desired product.
Protocol 2: Selective Deprotection of the Obzl Group
Objective: To remove the Obzl protecting group via catalytic hydrogenolysis without affecting the Boc group.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or a hydrogenator
-
Celite®
Procedure:
-
Dissolve this compound in methanol or ethanol (e.g., 20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.[3]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the product.
Visualizations
Caption: Chemical structure of this compound.
Caption: Workflow for selective deprotection.
Caption: Troubleshooting decision tree.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. Benzyl Esters [organic-chemistry.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Analysis of Protecting Group Strategies for D-Homoserine: A Spectroscopic Perspective
For Immediate Release
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving desired molecular architectures. This guide provides a comparative analysis of Boc-D-Homoser-Obzl, a commonly utilized protected amino acid, with an alternative strategy, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data, while representative of the expected analytical outcomes, is compiled from analogous compounds due to the limited availability of published spectra for these specific molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This document details the expected analytical signatures of this compound and an alternative, Fmoc-D-Homoserine(Trt)-OH. By presenting predicted NMR and MS data in a comparative format, this guide aims to facilitate the identification and characterization of these crucial building blocks in complex synthetic pathways. Detailed experimental protocols for acquiring such data are also provided to ensure reproducibility and accuracy in the laboratory.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for the NMR and mass spectrometry analysis of this compound and the alternative protecting group strategy, Fmoc-D-Homoserine(Trt)-OH.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | This compound δ (ppm), Multiplicity, J (Hz) | Fmoc-D-Homoserine(Trt)-OH δ (ppm), Multiplicity, J (Hz) |
| Boc (t-butyl) | 1.45 (s, 9H) | - |
| Fmoc | - | 7.78 (d, 2H, J=7.5), 7.60 (d, 2H, J=7.4), 7.42 (t, 2H, J=7.4), 7.33 (t, 2H, J=7.4) |
| Benzyl (Ar-H) | 7.30-7.40 (m, 5H) | - |
| Trityl (Ar-H) | - | 7.20-7.50 (m, 15H) |
| Benzyl CH₂ | 5.15 (s, 2H) | - |
| α-CH | ~4.40 (m, 1H) | ~4.50 (m, 1H) |
| β-CH₂ | ~2.10 (m, 1H), ~1.90 (m, 1H) | ~2.20 (m, 1H), ~2.00 (m, 1H) |
| γ-CH₂ | ~3.60 (t, 2H, J=6.0) | ~3.40 (t, 2H, J=5.8) |
| NH | ~5.10 (d, 1H, J=8.0) | ~5.30 (d, 1H, J=8.5) |
| Fmoc CH, CH₂ | - | ~4.40 (d, 2H, J=7.0), ~4.25 (t, 1H, J=7.0) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | This compound δ (ppm) | Fmoc-D-Homoserine(Trt)-OH δ (ppm) |
| C=O (Ester/Acid) | ~172.5 | ~174.0 |
| C=O (Urethane) | ~155.8 | ~156.5 |
| Boc (quat C) | ~80.0 | - |
| Boc (CH₃) | ~28.3 | - |
| Benzyl (quat C) | ~135.5 | - |
| Benzyl (CH) | ~128.6, ~128.4, ~128.2 | - |
| Trityl (quat C) | - | ~87.0 |
| Trityl (CH) | - | ~144.0, ~128.5, ~128.0, ~127.5 |
| Fmoc (quat C) | - | ~143.8, ~141.3 |
| Fmoc (CH) | - | ~127.8, ~127.1, ~125.1, ~120.0 |
| α-C | ~53.0 | ~54.0 |
| β-C | ~35.0 | ~36.0 |
| γ-C | ~68.0 | ~65.0 |
| Benzyl CH₂ | ~67.0 | - |
| Fmoc CH, CH₂ | - | ~67.2, ~47.1 |
Table 3: Predicted Mass Spectrometry Data (ESI-TOF)
| Analyte | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragments (m/z) |
| This compound | 310.16 | 332.14 | 254.1 (loss of t-Bu), 210.1 (loss of Boc), 91.1 (benzyl) |
| Fmoc-D-Homoserine(Trt)-OH | 584.24 | 606.22 | 362.2 (loss of Fmoc), 243.1 (Trityl cation), 179.1 (fluorenyl) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectra to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-100 µg/mL in the mobile phase.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Conditions:
-
Ionization Mode: Positive ion mode.
-
Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is typically used.
-
Flow Rate: Introduce the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range appropriate for the analyte (e.g., m/z 100-1000).
-
Calibration: Ensure the instrument is calibrated with a known standard to ensure high mass accuracy.
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and analyze the data to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and characteristic fragment ions. Compare the observed exact masses with the calculated theoretical masses.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a protected amino acid.
Caption: Workflow for NMR and MS analysis of protected amino acids.
Logical Framework for Structural Elucidation
The following diagram outlines the logical process for confirming the structure of this compound using the spectroscopic data.
Caption: Logical steps for structure confirmation of this compound.
A Comparative Guide to Boc-D-Homoser-Obzl and Other Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of protected amino acid building blocks is a critical determinant of success. This guide provides an objective comparison of Boc-D-Homoser-Obzl with other commonly used protected amino acids, focusing on their performance in solid-phase peptide synthesis (SPPS). By presenting available experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Executive Summary
This compound is a valuable building block in peptide synthesis, offering a unique structural motif that can be leveraged for various applications, including its use as a precursor to other amino acids or for introducing conformational constraints. This guide compares its performance characteristics, primarily within the Boc/Bzl SPPS framework, against standard protected amino acids like Boc-D-Ser(Bzl)-OH. While direct head-to-head quantitative data is scarce in published literature, a comparative analysis can be drawn from existing studies and general knowledge of SPPS. The primary alternative to the Boc/Bzl strategy, the Fmoc/tBu strategy, is also discussed to provide a broader context.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and performance indicators of this compound in comparison to other relevant protected amino acids.
Table 1: Physicochemical Properties
| Property | This compound | Boc-D-Ser(Bzl)-OH | Boc-D-Thr(Bzl)-OH | Fmoc-D-Hse(Trt)-OH |
| Molecular Weight | 309.36 g/mol | 295.33 g/mol | 309.36 g/mol | 619.7 g/mol |
| Typical Purity | ≥98% (HPLC) | ≥99% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |
| Appearance | White to off-white powder | White to off-white powder | White crystalline powder | White to off-white solid |
| Solubility | Soluble in common organic solvents (DMF, DCM) | Soluble in common organic solvents (DMF, DCM) | Soluble in common organic solvents (DMF, DCM) | Good solubility in DMF, NMP |
Table 2: Performance in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | This compound | Boc-D-Ser(Bzl)-OH | General Observations for Boc/Bzl SPPS | General Observations for Fmoc/tBu SPPS |
| Coupling Efficiency | Generally good, but can be sequence-dependent. No specific quantitative data found for direct comparison. | Generally considered to have good coupling efficiency. | Coupling efficiencies can be affected by steric hindrance and the nature of the N- and C-terminal residues of the growing peptide chain. | High coupling yields, typically exceeding 99%, are often reported. |
| Reported Yield | A 58% yield was reported for a pentapeptide containing a homoserine derivative. | Yields are highly sequence-dependent. | Overall yields decrease with increasing peptide length. | Generally high yields are achievable. |
| Deprotection Conditions | Boc Removal: 50% TFA in DCM. Bzl Removal: Strong acid (e.g., HF, TFMSA). | Boc Removal: 50% TFA in DCM. Bzl Removal: Strong acid (e.g., HF, TFMSA). | Boc group is removed with moderate acid, while benzyl-based side-chain protecting groups require strong acid. | Fmoc group is removed with a base (e.g., 20% piperidine in DMF); tBu groups are removed with TFA. |
| Key Side Reactions | Homoserine Lactone Formation: Potential for cyclization, especially during HF cleavage if other tBu-based protecting groups are present. | N-O Shift: Possible rearrangement during strong acid treatment. | Aspartimide formation, diketopiperazine formation, and aggregation are common side reactions. | Diketopiperazine formation, aspartimide formation, and aggregation are common. Racemization can be a concern for certain amino acids. |
Experimental Protocols
The following is a detailed, representative protocol for manual Boc/Bzl solid-phase peptide synthesis. This protocol can be adapted for the incorporation of this compound.
Protocol: Manual Boc/Bzl Solid-Phase Peptide Synthesis
1. Resin Selection and Preparation:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. First Amino Acid Attachment (Loading):
-
For Merrifield resin, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level (loading) of the resin using a method like the picric acid test or by cleaving the Boc group and quantifying the free amine.
3. SPPS Cycle (for each subsequent amino acid):
-
a. Deprotection (Boc Removal):
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM again to remove residual acid.
-
-
b. Neutralization:
-
Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM.
-
-
c. Coupling:
-
Dissolve the next Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in DMF or a mixture of DMF/DCM.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours, or until a ninhydrin test indicates the absence of free primary amines.
-
Wash the resin with DMF, DCM, and methanol.
-
-
d. Capping (Optional but Recommended):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Wash the resin thoroughly.
-
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin thoroughly and dry it under vacuum.
-
The peptide is cleaved from the resin, and the side-chain protecting groups (like benzyl) are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.
-
A scavenger cocktail (e.g., anisole, thioanisole) is typically added to the cleavage mixture to trap reactive carbocations generated during deprotection.
5. Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide with cold ether to remove scavengers and byproducts.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the use of protected amino acids in peptide synthesis.
A Head-to-Head Comparison: Boc vs. Fmoc Chemistry for Solid-Phase Peptide Synthesis
In the realm of peptide synthesis, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. For researchers, scientists, and professionals in drug development, the choice between these two distinct strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective comparison of Boc and Fmoc chemistries, supported by experimental data and detailed protocols, to aid in making an informed selection for your peptide synthesis needs.
At a Glance: Key Differences Between Boc and Fmoc Chemistry
The fundamental distinction between Boc and Fmoc chemistries lies in their Nα-protection strategy and the corresponding deprotection conditions. Boc chemistry relies on an acid-labile protecting group, while Fmoc chemistry employs a base-labile protecting group. This core difference dictates the entire synthetic approach, including the choice of resins, side-chain protecting groups, and cleavage reagents.
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Moderate acid (e.g., Trifluoroacetic acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Acid-labile (requires stronger acid for cleavage) | Acid-labile (cleaved with TFA) |
| Final Cleavage | Strong acid (e.g., Hydrofluoric acid - HF) | Moderate acid (e.g., Trifluoroacetic acid - TFA) |
| Orthogonality | Partial (relies on graded acid lability) | High (acid vs. base deprotection) |
| Handling of Sensitive Residues | Can be challenging due to repeated acid exposure | Generally milder for acid-sensitive residues |
| Aggregation Issues | Can be advantageous for hydrophobic sequences | More prone to aggregation in some cases |
| Automation Friendliness | Less common in modern automated synthesizers | Standard for automated peptide synthesis |
Performance Comparison: A Data-Driven Perspective
While the theoretical advantages of each method are well-documented, quantitative data from the synthesis of specific peptides provides a clearer picture of their practical performance. The following tables summarize representative data on the synthesis of two well-characterized peptides, Acyl Carrier Protein (65-74) and β-Amyloid (1-42), using both Boc and Fmoc chemistries.
Acyl Carrier Protein (ACP) (65-74) Synthesis
The ACP (65-74) fragment is a commonly used model peptide for evaluating SPPS methods.
| Chemistry | Resin | Purity (%) | Overall Yield (%) | Reference |
| Boc | Polystyrene | 60.7 | Not Reported | [1] |
| Boc | SURE™ Resin | >90 | Not Reported | [1] |
| Fmoc | Not Specified | Not Reported | 43-57 (isolated) | [2] |
Note: A direct comparison on the same resin is not available in the cited literature. The data illustrates that resin choice significantly impacts purity in Boc synthesis.
One study reported an average coupling yield of 99.2% for the assembly of ACP(65-74) using Boc chemistry with HATU as the coupling agent.[3]
β-Amyloid (1-42) Synthesis
The synthesis of the β-Amyloid (1-42) peptide, known for its aggregation-prone nature, presents a significant challenge.
| Chemistry | Synthesis Strategy | Final Purity (%) | Overall Yield (%) | Reference |
| Fmoc | Stepwise Elongation | ~90-95 | Not Reported | |
| Fmoc | Fragment Coupling | >95 | Not Reported |
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for a single deprotection and coupling cycle in both Boc and Fmoc SPPS.
Boc Solid-Phase Peptide Synthesis Protocol
1. Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes for a pre-wash.
-
Perform the main deprotection by treating the resin with 50% TFA in DCM for an additional 20 minutes.[4]
-
For sequences containing Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge reactive cations.[5]
-
Wash the resin thoroughly with DCM (2x) and isopropanol (IPA) (2x) to remove residual TFA.[4]
2. Neutralization:
-
Suspend the peptide-resin in a 10% solution of triethylamine (TEA) in DCM and stir for 10 minutes. Repeat this step once.
-
Wash the resin carefully with DCM before proceeding to the coupling step.
3. Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.
-
Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete Fmoc removal.[1]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
2. Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add a base like DIPEA (3 equivalents) to the amino acid solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Visualizing the Workflow: Boc vs. Fmoc SPPS
The following diagrams illustrate the cyclical nature of peptide chain elongation in both Boc and Fmoc solid-phase peptide synthesis.
Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.
Caption: Workflow of a single cycle in Fmoc solid-phase peptide synthesis.
Conclusion: Making the Right Choice
The decision between Boc and Fmoc chemistry is multifaceted and depends on the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure.
Fmoc chemistry is now the most widely used method for routine peptide synthesis, particularly in academic and research settings, due to its milder deprotection conditions, high degree of orthogonality, and amenability to automation.[6] The avoidance of hazardous reagents like HF is a significant advantage.[7]
Boc chemistry , while being the older of the two methods, still holds its own in specific applications. It can be advantageous for the synthesis of long and difficult sequences, especially those prone to aggregation, as the protonated state of the N-terminus after deprotection can improve solubility.[1]
Ultimately, a thorough understanding of the advantages and limitations of each chemistry, as presented in this guide, will empower researchers to select the most appropriate strategy to achieve their synthetic goals with the highest possible yield and purity.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
A Comparative Guide to Alternative Protecting Groups for the D-Homoserine Side Chain
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount in the synthesis of peptides containing D-homoserine. The hydroxyl side chain of this non-proteinogenic amino acid requires robust protection to prevent unwanted side reactions during peptide elongation. This guide provides an objective comparison of common and alternative protecting groups, supported by experimental data, to aid in the rational design of synthetic strategies.
The primary protecting groups utilized for the hydroxyl function of D-homoserine are the Benzyl (Bzl), tert-Butyl (tBu), and Trityl (Trt) ethers. The choice between these is dictated by the overall synthetic strategy, particularly the N-terminal protecting group (Boc or Fmoc) employed.
Comparison of Key Performance Indicators
The selection of an appropriate protecting group hinges on factors such as its stability under various reaction conditions, the efficiency of its removal (deprotection), and its influence on the yield and purity of the final peptide. The following table summarizes the key characteristics of the most common protecting groups for the D-homoserine side chain.
| Protecting Group | Compatible SPPS Strategy | Stability | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Potential Side Reactions |
| Benzyl (Bzl) | Boc | Stable to TFA. | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis.[1] | >90% | >85% | Benzylation of tryptophan residues. |
| tert-Butyl (tBu) | Fmoc | Stable to piperidine. | Trifluoroacetic acid (TFA).[2] | >95% | >90% | Formation of tert-butyl adducts with scavengers. |
| Trityl (Trt) | Fmoc | Stable to piperidine. | Mildly acidic conditions (e.g., 1-5% TFA in DCM).[3] | >90% | >95% | Steric hindrance may affect coupling efficiency. |
Orthogonal Protection Strategies
The concept of orthogonality is crucial in peptide synthesis, allowing for the selective removal of one protecting group in the presence of others.[4] The choice of side-chain protection for D-homoserine is intrinsically linked to the N-terminal protection strategy.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies. Below are representative procedures for the protection and deprotection of the D-homoserine side chain.
Benzyl (Bzl) Protection of Boc-D-Homoserine
Protection Workflow:
Protocol:
-
Dissolve Boc-D-homoserine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture for 30 minutes at 0°C.
-
Add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-D-Hse(Bzl)-OH.
Deprotection (HF Cleavage): A standard high-frequency (HF) cleavage protocol is employed, typically using a mixture of HF and a scavenger such as anisole at 0°C for 1 hour.[3]
tert-Butyl (tBu) Protection of Fmoc-D-Homoserine
Protection Workflow:
Protocol:
-
Suspend Fmoc-D-homoserine (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of concentrated sulfuric acid.
-
In a sealed pressure vessel, add an excess of liquid isobutylene (e.g., 10 eq).
-
Stir the mixture at room temperature for 48 hours.
-
Carefully vent the vessel and neutralize the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
The crude product is often purified by crystallization from a suitable solvent system like ethyl acetate/hexanes.
Deprotection (TFA Cleavage): The tBu group is cleaved simultaneously with the peptide from the resin using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIPS, 95:2.5:2.5) for 2-3 hours at room temperature.[2]
Trityl (Trt) Protection of Fmoc-D-Homoserine
Protection Workflow:
Protocol:
-
Dissolve Fmoc-D-homoserine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and trityl chloride (Trt-Cl, 1.2 eq).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with aqueous citric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Deprotection (Mild Acid Cleavage): The Trt group can be selectively removed on-resin using a solution of 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) with multiple short treatments to minimize side reactions.[3]
Concluding Remarks
The choice of a protecting group for the D-homoserine side chain is a critical decision in peptide synthesis. The Benzyl group remains a robust choice for Boc-based strategies, particularly when strong acid cleavage is planned for the final deprotection. For the more contemporary Fmoc-based synthesis, both tert-Butyl and Trityl ethers offer excellent orthogonality. The tert-Butyl group is widely used due to its stability and concomitant removal during the final TFA cleavage. The Trityl group, with its enhanced acid lability, provides an attractive alternative for the synthesis of sensitive peptides where milder deprotection conditions are desirable. The selection should be guided by the specific requirements of the target peptide and the overall synthetic design.
References
A Comparative Guide to Boc-D-Homoserine(Bzl)-OH for Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the purity and characterization of amino acid building blocks are paramount. This guide provides a comparative analysis of Boc-D-Homoserine(Bzl)-OH, a key protected amino acid, against relevant alternatives. The information is supported by typical analytical data found in supplier Certificates of Analysis and standard experimental protocols.
Product Comparison
The quality of Boc-D-Homoserine(Bzl)-OH can be assessed through various analytical parameters. Below is a table summarizing the typical specifications for Boc-D-Homoserine(Bzl)-OH and its common alternatives, Boc-D-Serine(Bzl)-OH and Boc-D-Threonine(Bzl)-OH. These alternatives are frequently used in peptide synthesis and offer different side-chain functionalities.
| Parameter | Boc-D-Homoserine(Bzl)-OH | Boc-D-Serine(Bzl)-OH | Boc-D-Threonine(Bzl)-OH |
| Appearance | White to off-white crystalline powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥ 98% - 99% | ≥ 98%[1] | ≥ 97% - 98%[2] |
| Molecular Formula | C₁₆H₂₃NO₅[3] | C₁₅H₂₁NO₅[1] | C₁₆H₂₃NO₅[4] |
| Molecular Weight | 309.36 g/mol [3] | 295.33 g/mol [1] | 309.36 g/mol |
| Melting Point | 45-57 °C | 58-60 °C | Not specified |
| Optical Rotation | [α]₂₀/D +15 ± 2º (c=2, 80% EtOH) | [α]₂₀/D -20 ± 1º (c=2, EtOH:H₂O 4:1) | [α]₂₅/D -18.5 - -13.5º (c=1, MeOH) |
| Storage | 0-8 °C | 2-8 °C | 2-30 °C |
Experimental Protocols
The following are generalized protocols for key analytical methods used to assess the quality of protected amino acids like Boc-D-Homoserine(Bzl)-OH.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method separates the main compound from any impurities, allowing for quantification of purity.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 5-10 µL of the sample solution.
-
Run a gradient elution, for example:
-
0-20 min: 30% to 90% Mobile Phase B
-
20-25 min: Hold at 90% Mobile Phase B
-
25-30 min: Return to 30% Mobile Phase B and re-equilibrate
-
-
Monitor the elution at a suitable wavelength (e.g., 220 nm).
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (e.g., Tetramethylsilane (TMS))
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure of Boc-D-Homoserine(Bzl)-OH. The spectrum should be consistent with the expected chemical shifts and coupling patterns.
Visualizing Workflows and Relationships
The following diagrams illustrate the quality control workflow for Boc-D-Homoserine(Bzl)-OH and its relationship to alternative products.
Caption: Quality Control Workflow for Boc-D-Homoserine(Bzl)-OH.
Caption: Relationship between Boc-D-Homoserine(Bzl)-OH and Alternatives.
References
A Comparative Guide to the Synthesis of D-Homoserine Containing Peptides: Boc-D-Homoser-Obzl vs. Alternative Fmoc-based Strategy
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-homoserine, into peptide structures is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, receptor affinity, and pharmacokinetic profiles. This guide provides a comparative overview of two common synthetic approaches for introducing D-homoserine into peptides: the use of Boc-D-Homoser(Obzl)-OH in a Boc/Bzl protection strategy, and an alternative method employing Fmoc-D-Homoserine(Trt)-OH in an Fmoc/tBu strategy.
This document presents a side-by-side comparison of the characterization data, detailed experimental protocols, and a conceptual workflow for the synthesis and analysis of a model dipeptide containing D-homoserine.
Characterization Data of D-Homoserine Containing Dipeptides
The following tables summarize representative characterization data for a model dipeptide, Xaa-D-Homoserine, synthesized using both Boc and Fmoc strategies. While direct head-to-head comparisons in a single study are scarce, this compilation from various sources provides a valuable reference for expected analytical outcomes.
Table 1: NMR Spectroscopy Data (¹H and ¹³C NMR)
| Synthesis Method | Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Boc/Bzl Strategy | Boc-Ala-D-Hse-OMe (representative) | Boc-(CH₃)₃: ~1.40 (s, 9H), Ala-CαH: ~4.15 (q, 1H), Ala-CβH₃: ~1.35 (d, 3H), D-Hse-CαH: ~4.40 (m, 1H), D-Hse-CβH₂: ~2.0-2.2 (m, 2H), D-Hse-CγH₂: ~3.6-3.8 (m, 2H), OCH₃: ~3.70 (s, 3H) | Boc-C: ~80.0, Boc-(CH₃)₃: ~28.3, Ala-Cα: ~50.5, Ala-Cβ: ~18.5, D-Hse-Cα: ~52.0, D-Hse-Cβ: ~35.0, D-Hse-Cγ: ~59.0, OCH₃: ~52.5, C=O (urethane): ~156.0, C=O (amide): ~172-174 | Based on typical values for Boc-dipeptides |
| Fmoc/tBu Strategy | Fmoc-Hse(Trt)-Gly-OBn | Fmoc-CH, CH₂: ~4.2-4.4, 7.3-7.8 (m), Trt: ~7.2-7.5 (m), Hse-CαH: ~4.6 (m, 1H), Hse-CβH₂: ~2.1-2.3 (m, 2H), Hse-CγH₂: ~3.3-3.5 (m, 2H), Gly-CαH₂: ~4.0 (s, 2H), OBn-CH₂: ~5.1 (s, 2H), OBn-Ar: ~7.3 (m, 5H) | Fmoc carbons: ~47.2, 67.5, 120.0, 125.1, 127.1, 127.7, 141.3, 143.8, Trt carbons: ~86.8, 127.2, 128.1, 129.5, 144.5, Hse-Cα: ~53.0, Hse-Cβ: ~36.0, Hse-Cγ: ~62.0, Gly-Cα: ~42.0, OBn-CH₂: ~67.0, C=O (urethane): ~156.5, C=O (amide): ~170-172 | Adapted from literature data for similar structures |
Table 2: Mass Spectrometry and HPLC Data
| Synthesis Method | Compound | Mass Spectrometry (m/z) | HPLC (RP-HPLC) | Purity | Reference |
| Boc/Bzl Strategy | Boc-Ala-D-Hse-OMe (representative) | Expected [M+H]⁺, [M+Na]⁺ | Gradient elution (e.g., Acetonitrile/Water with 0.1% TFA), retention time dependent on exact conditions | >95% | General expectation for purified synthetic peptides |
| Fmoc/tBu Strategy | Fmoc-Hse(Trt)-Gly-OBn | HRMS: [M+Na]⁺ calculated and observed values would be reported | Gradient elution (e.g., 30-95% Acetonitrile in Water), specific retention time would be determined experimentally | >95% | Based on reported data for similar compounds |
Experimental Protocols
The following are generalized protocols for the synthesis of a D-homoserine-containing dipeptide using solid-phase peptide synthesis (SPPS).
Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Attachment: Attach the C-terminal amino acid (e.g., Boc-Gly-OH) to the resin via its cesium salt to minimize racemization.
-
Deprotection: Remove the Boc protecting group with a solution of 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Coupling of Boc-D-Homoser(Bzl)-OH:
-
Pre-activate Boc-D-Homoser(Bzl)-OH with a coupling reagent such as HBTU/HOBt in the presence of DIPEA in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and allow it to react.
-
-
Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the benzyl side-chain protecting group simultaneously using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR.
Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with a 20% solution of piperidine in DMF.
-
Washing: Wash the resin extensively with DMF after each coupling and deprotection step.
-
Coupling of Fmoc-D-Homoserine(Trt)-OH:
-
Dissolve Fmoc-D-Homoserine(Trt)-OH and a coupling agent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.
-
Add DIPEA to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the trityl side-chain protecting group using a cleavage cocktail, typically containing a high percentage of TFA with scavengers (e.g., water, triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and characterize by mass spectrometry and NMR.
Visualization of Synthetic and Analytical Workflows
The following diagrams illustrate the general workflows for the synthesis and characterization of D-homoserine-containing peptides.
Caption: Comparative workflow for Boc vs. Fmoc synthesis.
Caption: D-amino acid peptides in cell signaling.
Concluding Remarks
The choice between Boc/Bzl and Fmoc/tBu strategies for the synthesis of D-homoserine-containing peptides depends on several factors, including the overall peptide sequence, desired scale, and available equipment. The Boc/Bzl approach, while robust, requires harsher cleavage conditions (HF or TFMSA), which may not be suitable for all peptides or laboratory settings. The Fmoc/tBu strategy offers milder cleavage conditions and is generally more amenable to automated synthesis.
The characterization data presented, while representative, underscores the importance of thorough analytical validation (NMR, Mass Spectrometry, and HPLC) to confirm the identity, purity, and structural integrity of the final peptide product. The inclusion of D-amino acids like D-homoserine continues to be a powerful tool in the design of novel peptide therapeutics with enhanced biological properties.
A Comparative Guide to Coupling Reagents for Boc-D-Homoser-Obzl in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereochemically pure coupling of amino acid derivatives is paramount. This guide provides a comparative analysis of various coupling reagents for the acylation of a target amine with Boc-D-Homoser-Obzl, a key building block in the synthesis of complex peptides and peptidomimetics.
The choice of coupling reagent can significantly impact reaction yield, purity, and the degree of racemization. This document summarizes quantitative data, provides detailed experimental protocols for common coupling reagents, and offers a visual representation of the experimental workflow to aid in the selection of the most appropriate reagent for your specific application.
Data Presentation: Efficacy of Common Coupling Reagents
The following table summarizes the performance of several widely used coupling reagents in peptide synthesis. While direct comparative data for this compound is limited in publicly available literature, the information presented is extrapolated from studies on other Boc-protected amino acids and provides a strong indication of their relative efficacy.
| Coupling Reagent | Additive | Typical Yield | Racemization Potential | Key Characteristics & Byproducts |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (optional) | High | Low with HOBt | Fast reaction times; byproduct is tetramethylurea.[1] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required | Very High | Very Low | More reactive and often faster than HBTU, particularly for hindered couplings.[1][2] |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | HOBt (optional) | High | Low with HOBt | Similar to HBTU, efficient for standard couplings.[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or Oxyma | Moderate to High | Moderate | Water-soluble carbodiimide, allowing for easy byproduct removal (water-soluble urea).[3][4] Can lead to more epimerization than DIC.[3] |
| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or Oxyma | High | Low | Byproduct (diisopropylurea) is soluble in many organic solvents, making it suitable for solid-phase synthesis.[4] |
| DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | None required | High | Very Low | Particularly effective for sterically hindered amino acids and known for its remarkable resistance to racemization.[1][5] |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | None required | High | Low | Byproducts are less hazardous than those of its predecessor, BOP.[1] |
Experimental Protocols
Below are generalized experimental protocols for the solution-phase coupling of this compound with a target amine using different classes of coupling reagents. These should be optimized for specific substrates and reaction scales.
Protocol 1: Coupling using HBTU/HATU/TBTU
-
Activation: Dissolve this compound (1.0 eq.), HBTU/HATU/TBTU (1.0 eq.), and HOBt (1.0 eq., optional for HBTU/TBTU) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 10-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the target amine (1.0 eq.) to the activated mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until completion.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Coupling using EDC/HOBt
-
Mixing: Dissolve this compound (1.0 eq.), the target amine (1.0 eq.), and HOBt (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling: Add EDC (1.1 eq.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent. Wash with water to remove the water-soluble urea byproduct and any excess EDC.[4] Follow with standard aqueous acidic and basic washes. Dry the organic layer and concentrate.
-
Purification: Purify the crude product via column chromatography.
Protocol 3: Coupling using DEPBT
-
Mixing: Dissolve this compound (1.0 eq.) and the target amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF).
-
Base Addition: Add a tertiary amine base such as DIPEA (2.0 eq.).
-
Coupling: Add DEPBT (1.1 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete.
-
Work-up: Perform a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized workflows and logical relationships in the peptide coupling process.
Caption: A generalized workflow for peptide coupling reactions.
Caption: A decision tree to aid in selecting a suitable coupling reagent.
References
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Boc-D-Homoser-Obzl from Diverse Suppliers
Understanding Boc-D-Homoser-Obzl: A Key Building Block
This compound is a protected amino acid derivative crucial for the synthesis of peptides, particularly through Boc solid-phase peptide synthesis (Boc-SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ether protects the side-chain hydroxyl group of D-homoserine. This dual protection strategy allows for the controlled and sequential addition of the amino acid to a growing peptide chain. The quality of this building block directly impacts the efficiency of the synthesis and the purity of the final peptide.
Supplier Specifications: A Starting Point for Comparison
The initial step in selecting a supplier for this compound involves a thorough review of their product specifications. While Certificates of Analysis (CoA) provide lot-specific data, the general product information available online offers a baseline for comparison. Key parameters to consider are summarized in the table below.
| Supplier | Purity (by HPLC) | CAS Number | Molecular Formula | Molecular Weight | Appearance | Optical Rotation |
| Supplier A (Typical) | ≥ 99% | 150009-60-2 | C₁₆H₂₃NO₅ | 309.36 g/mol | White to off-white powder | Lot-specific |
| Supplier B (Typical) | ≥ 98% | 150009-60-2 | C₁₆H₂₃NO₅ | 309.36 g/mol | White crystalline powder | Lot-specific |
| Supplier C (Typical) | ≥ 98% | 150009-60-2 | C₁₆H₂₃NO₅ | 309.36 g/mol | White solid | Not specified |
It is important to note that while most suppliers guarantee a purity of ≥98% or ≥99% by HPLC, the actual purity can vary between lots. Requesting a lot-specific CoA is crucial for obtaining precise data before purchase.
Key Performance Indicators for Benchmarking
To objectively compare the performance of this compound from different suppliers, a series of experimental evaluations should be conducted. The following key performance indicators (KPIs) are critical for a comprehensive assessment:
-
Purity and Identity Confirmation: Verification of the supplier's specifications through analytical techniques.
-
Coupling Efficiency: The success rate of the incorporation of this compound into a growing peptide chain.
-
Racemization: The extent of conversion of the D-enantiomer to the L-enantiomer during the coupling reaction, which can impact the biological activity of the final peptide.
-
Final Peptide Purity: The purity of a model peptide synthesized using the this compound from each supplier.
Experimental Protocols for Performance Evaluation
The following sections detail the methodologies for assessing the aforementioned KPIs.
Purity and Identity Confirmation
Objective: To independently verify the purity and identity of the this compound as supplied.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 80% ACN over 20 minutes.
-
Detection: UV at 220 nm.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS).
-
Analysis: Confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 310.16 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The resulting spectra should be consistent with the chemical structure of this compound and free from significant impurity signals.
-
Synthesis of a Model Peptide and Performance Evaluation
Objective: To assess the coupling efficiency, racemization, and impact on final peptide purity of this compound from different suppliers in a practical application.
Model Peptide: A short, simple peptide such as Ac-Ala-D-Hse(Bzl)-Gly-NH₂ is recommended. The alanine and glycine residues are relatively unproblematic, allowing for a focused assessment of the D-homoserine derivative's performance.
Boc-SPPS Protocol:
-
Resin: Start with a Rink Amide resin (for a C-terminal amide).
-
Deprotection: Remove the Fmoc group from the resin (if applicable) and the subsequent Boc groups using 50% TFA in dichloromethane (DCM).[1]
-
Washing: Wash the resin thoroughly with DCM and isopropanol.
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Activate Boc-Gly-OH (for the first coupling) or this compound or Boc-Ala-OH with a coupling agent such as HBTU/DIEA or DIC/HOBt in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Monitoring Coupling Efficiency:
-
After the coupling step, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test). A blue/purple color indicates incomplete coupling (free primary amines), while yellow/brown beads suggest a successful reaction. For quantitative assessment, the amount of unreacted amine can be determined spectrophotometrically.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF or a mixture of TFA, triisopropylsilane (TIS), and water.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain a white powder.
Analysis of the Model Peptide
Objective: To quantify the performance of this compound from each supplier based on the purity and chiral integrity of the synthesized model peptide.
Methodologies:
-
Analytical HPLC of Crude Peptide:
-
Use the same HPLC conditions as described in the purity confirmation step to analyze the crude peptide.
-
Analysis: A higher percentage of the main peak corresponding to the target peptide indicates a more efficient synthesis, which is a reflection of the quality of the this compound used.
-
-
Mass Spectrometry (MS) of Crude Peptide:
-
Confirm the molecular weight of the synthesized model peptide.
-
-
Chiral Analysis for Racemization:
-
Hydrolysis: Hydrolyze a sample of the purified model peptide using 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC: Analyze the derivatized amino acids by reverse-phase HPLC. The D and L enantiomers will have different retention times, allowing for the quantification of any L-Homoserine present, which would indicate racemization during the synthesis. Alternatively, chiral gas chromatography or specialized chiral HPLC columns can be used for the analysis of the amino acid enantiomers.[2][3]
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general Boc-SPPS cycle and the proposed benchmarking workflow.
Caption: General cycle of Boc solid-phase peptide synthesis (SPPS).
Caption: Experimental workflow for benchmarking this compound.
By following this comprehensive guide, researchers can systematically evaluate the quality and performance of this compound from various suppliers, ensuring the selection of the most suitable reagent for their specific research and development needs. This data-driven approach will ultimately contribute to more robust and reproducible peptide synthesis outcomes.
References
Safety Operating Guide
Proper Disposal of Boc-D-Homoser-Obzl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Boc-D-Homoserine-Obzl is a critical component of laboratory safety and operational integrity. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This guide provides immediate, actionable information for the proper disposal of Boc-D-Homoser-Obzl.
Essential Safety & Logistical Information
This compound is a non-hazardous, research-grade chemical compound. However, as with all laboratory chemicals, it should be handled with care, and its disposal must follow established safety protocols for chemical waste. Under no circumstances should this compound be disposed of in regular laboratory trash or washed down the drain.[1][2] Improper disposal can lead to environmental contamination and potential regulatory violations.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound is summarized in the table below. This information is crucial for accurate labeling and documentation of chemical waste.
| Property | Value | Source |
| CAS Number | 718608-08-3 | [3] |
| Molecular Formula | C₁₆H₂₃NO₅ | [3] |
| Molecular Weight | 309.36 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage Temperature | 0-8 °C | [4] |
Operational Plan for Disposal
The following step-by-step procedure outlines the approved method for the disposal of this compound. This protocol is designed to ensure safety and compliance with standard laboratory waste management practices.
Experimental Protocol: Solid Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Waste Segregation: Designate a specific, compatible container for solid chemical waste. This container should be separate from liquid waste, sharps, and regular trash.[5] this compound, being a powder, falls under the category of solid organic waste.
-
Container Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Waste Transfer: Carefully transfer the unwanted this compound powder into the labeled solid waste container. Minimize the creation of dust.
-
Secure Storage: Keep the waste container sealed and stored in a designated, safe area within the laboratory, away from incompatible materials, until it is collected.[2][6]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection.
-
Empty Container Disposal: If the original container of this compound is now empty, it must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., ethanol or methanol). The solvent rinsate must be collected and disposed of as liquid hazardous waste.[5][6] After triple-rinsing, the container can be disposed of in the regular laboratory glass or solid waste, depending on the material.
Disposal Workflow
The logical relationship for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide from the initial decision to dispose of the chemical to its final, safe removal from the laboratory.
Caption: Disposal workflow for this compound.
References
- 1. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Boc-D-Homoser-Obzl
For researchers, scientists, and drug development professionals working with Boc-D-Homoser-Obzl (CAS 150009-60-2), a protected amino acid derivative crucial in peptide synthesis, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following PPE is recommended, based on safety data for similar chemical compounds.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene). |
| Respiratory | A NIOSH-approved N95 respirator or higher is advised. |
| Body Protection | A standard laboratory coat. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[1][2]
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][2]
-
Ground all equipment when handling large quantities to prevent electrostatic discharge.
-
Use dedicated, clearly labeled utensils and equipment for this compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is between 0-8°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.
Procedure:
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.
-
Labeling: Clearly label the waste container with the chemical name and any associated hazards.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this chemical down the drain or in regular trash.[1][2]
Experimental Protocol: General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)
This compound is a key building block in Boc-Solid Phase Peptide Synthesis (SPPS).[5][6] The following is a generalized workflow for incorporating this amino acid into a peptide chain.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Detailed Steps:
-
Resin Preparation: The solid support resin is swelled in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in DCM.[7]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine using a base, such as diisopropylethylamine (DIEA) in DCM.[7]
-
Amino Acid Coupling: The carboxyl group of the incoming Boc-protected amino acid (in this case, this compound) is activated by a coupling agent (e.g., HBTU, HATU) and then coupled to the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (like the benzyl group on the homoserine) are removed simultaneously using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
